Product packaging for 6-Chloro-2-methylpyrimidine-4,5-diamine(Cat. No.:CAS No. 933-80-2)

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No.: B033230
CAS No.: 933-80-2
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-methylpyrimidine-4,5-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPFPRGCGZLZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344053
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-80-2
Record name 6-chloro-2-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2-methylpyrimidine-4,5-diamine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 4,6-dihydroxy-2-methylpyrimidine. The overall synthetic strategy involves the chlorination of the pyrimidine ring, followed by nitration at the 5-position. Subsequently, a selective amination is performed, followed by the reduction of the nitro group to an amine, and a final amination to yield the target molecule.

Synthesis_Pathway A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B POCl3 or (COCl)2 C 4,6-Dichloro-2-methyl-5-nitropyrimidine B->C HNO3 / H2SO4 D 4-Amino-6-chloro-2-methyl-5-nitropyrimidine C->D NH3 (selective amination) E This compound D->E Fe / Acetic Acid (Reduction)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The initial step involves the conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine. This can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) or oxalyl chloride being common choices. A method using triphosgene has also been reported, offering a safer alternative to reagents like phosgene.[1]

Protocol using Triphosgene: [1]

  • Under an inert atmosphere, to a solution of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as dichloroethane, add N,N-diethylaniline.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 4,6-dichloro-2-methylpyrimidine as a solid.

Reactant/ReagentMolar Ratio (relative to starting material)
4,6-dihydroxy-2-methylpyrimidine1.0
N,N-diethylaniline2.0 - 3.0
Triphosgene2.0 - 3.0

Table 1: Molar ratios for the synthesis of 4,6-dichloro-2-methylpyrimidine.[1]

Step 2: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

The subsequent step is the nitration of the 5-position of the pyrimidine ring. This is a critical step to introduce the precursor to one of the amino groups.

Protocol:

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add 4,6-dichloro-2-methylpyrimidine while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

Reactant/ReagentMolar Ratio (relative to starting material)
4,6-dichloro-2-methylpyrimidine1.0
Fuming Nitric Acid3.0 - 5.0
Concentrated Sulfuric Acid3.0 - 5.0

Table 2: Molar ratios for the nitration of 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine

Selective mono-amination of 4,6-dichloro-2-methyl-5-nitropyrimidine is a crucial step. The presence of the nitro group activates the chloro positions for nucleophilic aromatic substitution. By controlling the reaction conditions and stoichiometry, one of the chloro groups can be selectively replaced by an amino group. Treating the dichloro intermediate with 1.2 to 1.7 equivalents of the amine under mild conditions can lead to the mono-substituted product.[2]

Protocol:

  • Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the corresponding alcohol (e.g., ammonia in ethanol) dropwise.

  • Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford 4-amino-6-chloro-2-methyl-5-nitropyrimidine.

Reactant/ReagentMolar Ratio (relative to starting material)
4,6-dichloro-2-methyl-5-nitropyrimidine1.0
Ammonia1.2 - 2.0

Table 3: Molar ratios for the selective amination.

Step 4: Synthesis of this compound

The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of iron in an acidic medium.[3]

Protocol:

  • To a suspension of 4-amino-6-chloro-2-methyl-5-nitropyrimidine in a mixture of ethanol and acetic acid, add iron powder.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactant/ReagentMolar Ratio (relative to starting material)
4-amino-6-chloro-2-methyl-5-nitropyrimidine1.0
Iron Powder3.0 - 5.0
Acetic AcidSolvent

Table 4: Molar ratios for the reduction of the nitro group.[3]

Workflow and Logical Relationships

The synthesis follows a logical progression of functional group transformations on the pyrimidine core.

Workflow cluster_0 Core Modification cluster_1 Functional Group Introduction A Chlorination B Nitration A->B C Selective Amination B->C D Nitro Group Reduction C->D

Caption: Workflow illustrating the key stages of the synthesis.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
14,6-Dihydroxy-2-methylpyrimidine4,6-Dichloro-2-methylpyrimidineTriphosgene, N,N-diethylaniline~90%[1]
24,6-Dichloro-2-methylpyrimidine4,6-Dichloro-2-methyl-5-nitropyrimidineHNO₃, H₂SO₄Not reported
34,6-Dichloro-2-methyl-5-nitropyrimidine4-Amino-6-chloro-2-methyl-5-nitropyrimidineAmmoniaGood to excellent[2]
44-Amino-6-chloro-2-methyl-5-nitropyrimidineThis compoundFe, Acetic AcidHigh

Table 5: Summary of synthetic steps and expected yields.

Disclaimer: The provided protocols are based on established chemical literature for similar transformations. Researchers should exercise caution and perform appropriate small-scale trials and characterization to validate the procedures for their specific application. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylpyrimidine-4,5-diamine is a substituted pyrimidine derivative with the chemical formula C₅H₇ClN₄. Its structure, featuring a pyrimidine core with chloro, methyl, and vicinal diamino functional groups, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly purine analogs. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound (CAS No. 933-80-2) is provided below. While experimental data for some properties are limited, available information from chemical suppliers and computational predictions offer valuable insights.

PropertyValueSource
Molecular Formula C₅H₇ClN₄[1]
Molecular Weight 158.59 g/mol [1]
Melting Point 239-243 °C[2]
Boiling Point 314.3 ± 37.0 °C at 760 mmHg (Predicted)[2]
Solubility Data not available
pKa Data not available
Appearance Off-white to light yellow powder or crystals

Synthesis and Reactivity

The primary synthetic route to this compound involves the amination of a di-substituted pyrimidine precursor.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 5-Amino-4,6-dichloro-2-methylpyrimidine

Reagents: 2 M Ammonia in isopropanol

Procedure:

  • A 200 mL stainless steel Parr vessel is charged with 5-amino-4,6-dichloro-2-methylpyrimidine (7.2 g, 40 mmol) and 2 M ammonia in isopropanol (100 mL).

  • The vessel is sealed and heated to 150°C for 16 hours.

  • The reaction progress is monitored by HPLC to confirm complete conversion.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.

The vicinal diamino groups of this compound are key to its utility as a synthetic intermediate. These groups can readily undergo cyclization reactions with various one-carbon synthons (e.g., formic acid, orthoesters) to form the imidazole ring of a purine scaffold. The chloro and methyl substituents on the pyrimidine ring allow for further functionalization, enabling the creation of diverse libraries of purine analogs for biological screening.

Synthesis_of_Purine_Analogs This compound This compound Purine Analogs Purine Analogs This compound->Purine Analogs Cyclization (e.g., with formic acid)

Fig. 1: General reaction scheme for the synthesis of purine analogs.

Spectral Data

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, its role as a precursor to purine analogs is of significant interest in drug development. Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, and immunosuppressive effects. The ability to synthesize diverse libraries of purine analogs from this starting material makes it a valuable tool for lead discovery and optimization in various therapeutic areas.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development Start This compound Library Library of Purine Analogs Start->Library Combinatorial Chemistry Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Fig. 2: Workflow illustrating the use of this compound in drug development.

Safety and Handling

Specific safety and handling information for this compound is not detailed in readily available safety data sheets. However, based on the data for structurally similar compounds such as 6-chloro-2-methylpyrimidin-4-amine, it should be handled with care.[3] It is advisable to treat this compound as potentially harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. Its chemical properties, particularly the presence of vicinal diamino groups, make it an ideal precursor for the synthesis of diverse libraries of purine analogs. While comprehensive experimental data on its physicochemical properties and biological activity are still emerging, its structural features warrant further investigation by researchers in medicinal chemistry and drug discovery. The provided synthesis protocol and general reactivity profile offer a solid foundation for its utilization in the laboratory. As with any chemical reagent, appropriate safety precautions should be observed during its handling and use.

References

Spectroscopic Analysis of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for 6-Chloro-2-methylpyrimidine-4,5-diamine. This compound is a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for drug discovery and development. This document compiles available spectroscopic data and outlines relevant experimental protocols to facilitate its use in research and manufacturing.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇ClN₄

  • Molecular Weight: 158.59 g/mol

  • CAS Number: 933-80-2

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents a combination of data from closely related analogs and predicted values based on structure-spectra correlations. These data provide a foundational understanding of the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ are predicted as follows. It is important to note that the amino protons (-NH₂) are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~ 2.3 - 2.5SingletMethyl protons (C2-CH₃)
¹H~ 5.0 - 6.0Broad SingletAmino protons (C4-NH₂)
¹H~ 6.0 - 7.0Broad SingletAmino protons (C5-NH₂)
¹³C~ 20 - 25QuartetMethyl carbon (C2-C H₃)
¹³C~ 110 - 120SingletC5
¹³C~ 145 - 155SingletC4
¹³C~ 150 - 160SingletC6
¹³C~ 155 - 165SingletC2

Note: These are predicted values and may differ from experimental results. For comparison, the ¹H NMR spectrum of the related compound 6-chloro-2-methylpyrimidin-4-amine shows a methyl signal, and various diamino pyrimidine derivatives exhibit broad amino proton signals in similar regions[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C-Cl bonds.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3200Strong, BroadN-H stretching (asymmetric and symmetric) of amino groups
3000 - 2850MediumC-H stretching of the methyl group
1650 - 1550StrongC=N and C=C stretching of the pyrimidine ring
1450 - 1350MediumC-H bending of the methyl group
800 - 600Medium to StrongC-Cl stretching

Note: The IR spectrum of the analogous compound 6-chloropyrimidine-4,5-diamine is available in the NIST WebBook and shows characteristic N-H and ring stretching vibrations that support these expected ranges[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Relative Intensity Assignment
158/160High[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
143/145Medium[M-CH₃]⁺
123Medium[M-Cl]⁺

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit strong absorption in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Transition
Methanol or Ethanol~ 230 - 250 and ~ 280 - 300To be determinedπ → π* transitions of the pyrimidine ring

Note: The UV-Vis spectrum of the related 6-chloro-2-methylpyrimidin-4-amine shows absorption maxima that are consistent with these predictions[1].

Experimental Protocols

Synthesis and Purification (Illustrative)

A plausible synthesis route involves the chlorination of a corresponding hydroxypyrimidine, followed by amination. A general procedure is outlined below.

G cluster_0 Synthesis of this compound Start 2-Methyl-4,5,6-trihydroxypyrimidine Step1 Chlorination with POCl₃ Start->Step1 Intermediate 4,5,6-Trichloro-2-methylpyrimidine Step1->Intermediate Step2 Selective Amination with NH₃ Intermediate->Step2 Product This compound Step2->Product Purification Recrystallization or Column Chromatography Product->Purification

Caption: Illustrative synthesis workflow for this compound.

Protocol:

  • Chlorination: The starting material, 2-methyl-4,5,6-trihydroxypyrimidine, is refluxed with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.

  • Work-up: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Amination: The resulting chlorinated intermediate is then subjected to selective amination using a source of ammonia (e.g., aqueous or alcoholic ammonia) at elevated temperature and pressure to introduce the two amino groups.

  • Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

G cluster_1 Analytical Workflow Sample Purified 6-Chloro-2-methyl- pyrimidine-4,5-diamine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data UV->Data

Caption: General workflow for the spectroscopic analysis of the target compound.

Protocols:

  • NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC/LC-MS) and ionized (e.g., using electron ionization). The mass-to-charge ratios of the resulting ions are recorded.

  • UV-Vis Spectroscopy: A dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol) is prepared, and its absorbance is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives are often investigated for their potential to interact with various biological targets. The pyrimidine scaffold is a common feature in molecules that modulate kinase signaling pathways, which are crucial in cell regulation and are often dysregulated in diseases like cancer.

G cluster_2 Hypothetical Role in Kinase Inhibition Compound Pyrimidine Derivative Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase CellularResponse Downstream Cellular Response Phosphorylation->CellularResponse

Caption: A generalized diagram illustrating the potential mechanism of action for pyrimidine-based kinase inhibitors.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is sparse, the provided information, based on sound chemical principles and data from analogous structures, offers a robust starting point for its characterization and use in further research. It is strongly recommended that experimental data be acquired for this specific compound to confirm these predictions.

References

The Strategic Application of 6-Chloro-2-methylpyrimidine-4,5-diamine in Purine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of 6-Chloro-2-methylpyrimidine-4,5-diamine as a pivotal starting material for the synthesis of a diverse array of purine derivatives. The inherent reactivity of this substituted pyrimidine makes it a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the generation of novel therapeutic agents. This document outlines the core synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data to inform reaction optimization.

Introduction to Purine Synthesis via the Traube Method

The most prevalent and versatile method for the synthesis of purines from pyrimidine precursors is the Traube synthesis.[1] This classical yet highly relevant method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit to form the imidazole ring, thus completing the purine bicyclic system. The choice of the one-carbon source dictates the substitution at the 8-position of the resulting purine. Common reagents for this cyclization include formic acid, triethyl orthoformate, and diethoxymethyl acetate.[1]

This compound is an ideal substrate for the Traube synthesis, offering three key points for diversification: the 6-chloro group, which can be substituted by various nucleophiles, and the potential for further functionalization of the purine ring system.

Core Synthesis Pathway: From Pyrimidine to Purine

The fundamental transformation involves the cyclization of this compound to yield a 6-chloro-2-methylpurine. This is typically achieved by heating the diamine with a suitable one-carbon source.

Purine_Synthesis_Pathway Start This compound Intermediate N-Formyl Intermediate (transient) Start->Intermediate Reaction with One-Carbon Source C1_Source One-Carbon Source (e.g., Formic Acid, Triethyl Orthoformate) C1_Source->Intermediate Purine 6-Chloro-2-methylpurine Intermediate->Purine Cyclization (Heat) Substituted_Purine Substituted Purines Purine->Substituted_Purine Nucleophilic Substitution at C6 Nucleophilic_Substitution Start_Purine 6-Chloro-2-methylpurine Substituted_Purine 6-Substituted-2-methylpurine Start_Purine->Substituted_Purine Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Substituted_Purine Substitution Reaction Synthesis_Strategy Start 6-Chloro-2-methyl- pyrimidine-4,5-diamine Cyclization Traube Cyclization Start->Cyclization Purine_Core 6-Chloro-2-methylpurine Cyclization->Purine_Core Substitution Nucleophilic Substitution Purine_Core->Substitution Final_Product Diverse Purine Derivatives Substitution->Final_Product

References

Biological Activity of 6-Chloro-2-methylpyrimidine-4,5-diamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-Chloro-2-methylpyrimidine-4,5-diamine. This guide, therefore, presents a comprehensive overview of the biological activities of closely related pyrimidine derivatives to provide researchers, scientists, and drug development professionals with insights into its potential therapeutic applications. The presented data, experimental protocols, and visualizations are derived from studies on structurally similar compounds.

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. The core structure of pyrimidine is a versatile scaffold that allows for the synthesis of a wide array of derivatives with varied biological functions. This guide focuses on the biological activities of compounds structurally related to this compound, providing a basis for future research and drug discovery efforts.

Antimicrobial and Antifungal Activity of a Related Diaminopyrimidine

A study on the closely related compound, 6-Chloro-2,4-diamino-pyrimidine , investigated its toxicity and antimicrobial properties.

Quantitative Data
CompoundTest OrganismConcentration (µg/mL)Inhibition Zone Diameter
6-Chloro-2,4-diamino-pyrimidineStaphylococcus aureus100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineEscherichia coli100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineBacillus cereus100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineStreptococcus spp.100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineKlebsiella spp.100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineSalmonella spp.100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineAspergillus multi100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineAspergillus niger100, 200, 300Low activity
6-Chloro-2,4-diamino-pyrimidineCandida albicans100, 200, 300Low activity

Table 1: Antimicrobial and Antifungal Activity of 6-Chloro-2,4-diamino-pyrimidine. The study reported "low activity" without providing specific inhibition zone measurements.[1][2]

Toxicity Data

The acute toxicity of 6-Chloro-2,4-diamino-pyrimidine was determined in mice.

CompoundAnimal ModelLD50 (mg/kg)
6-Chloro-2,4-diamino-pyrimidineMice518.6

Table 2: Acute Toxicity of 6-Chloro-2,4-diamino-pyrimidine.[1]

Experimental Protocols

Antimicrobial and Antifungal Activity Assay: [1][2]

The antimicrobial and antifungal activity of 6-Chloro-2,4-diamino-pyrimidine was evaluated using the agar well diffusion method.

  • Bacterial and fungal strains were cultured on appropriate agar plates.

  • Wells were made in the agar using a sterile cork borer.

  • Solutions of the test compound at concentrations of 100, 200, and 300 µg/mL in Dimethyl sulfoxide (DMSO) were added to the wells.

  • Standard antibiotics (Streptomycin and Vancomycin) and an antifungal agent (Nystatin) were used as positive controls.

  • The plates were incubated, and the diameter of the inhibition zone was measured.

Acute Toxicity (LD50) Determination: [1]

The median lethal dose (LD50) was determined using Dixon's up-and-down method.

  • A series of dose levels with equal spacing were chosen.

  • Mice were administered a starting dose of the compound.

  • The dose for the subsequent animal was increased if the previous animal survived and decreased if the previous animal died.

  • Testing continued until a nominal sample size was reached.

  • The LD50 was calculated using the formula: LD50 = XF + Kd, where XF is the final test level, K is a tabulated value from Dixon's table, and d is the interval between dose levels.

Synthesis of a Related Pyrimidine Derivative

While the specific synthesis protocol for this compound is not detailed in the searched literature, a general workflow for the synthesis of a related chlorinated pyrimidine is presented below. This can serve as a reference for potential synthetic routes.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Dimethyl_malonate Dimethyl malonate Reaction1 Ice bath, then 18-25 °C Dimethyl_malonate->Reaction1 Acetamidine_hydrochloride Acetamidine hydrochloride Acetamidine_hydrochloride->Reaction1 Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->Reaction1 Step1_Product 4,6-dihydroxy-2-methylpyrimidine Step1_Product_ref 4,6-dihydroxy-2-methylpyrimidine Reaction1->Step1_Product Reaction2 Reflux Step1_Product_ref->Reaction2 Triphosgene Triphosgene in Dichloroethane Triphosgene->Reaction2 N_N_diethylaniline N,N-diethylaniline N_N_diethylaniline->Reaction2 Final_Product 4,6-dichloro-2-methylpyrimidine Reaction2->Final_Product

Synthesis workflow for a related dichloromethylpyrimidine.

Potential as an Intermediate in Drug Synthesis

While direct biological activity data is scarce, this compound and its analogs serve as important intermediates in the synthesis of more complex molecules with demonstrated biological activities. For instance, various pyrimidine derivatives have been synthesized and evaluated for their anticancer activities.[3][4][5][6][7] These studies often involve the modification of the pyrimidine core to enhance potency and selectivity against cancer cell lines. The presence of chloro and amino groups on the pyrimidine ring provides reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.

Conclusion

The available scientific literature provides limited direct evidence for the biological activity of this compound. However, studies on closely related analogs, such as 6-Chloro-2,4-diamino-pyrimidine, suggest potential for antimicrobial and antifungal activities, albeit at low levels. The true potential of this compound may lie in its utility as a chemical intermediate for the synthesis of more potent and specific therapeutic agents, particularly in the realm of oncology. Further research is warranted to fully elucidate the biological profile of this compound and to explore its derivatization for the development of novel drug candidates. Researchers are encouraged to use the information on related compounds as a starting point for designing new studies and synthesizing novel derivatives.

References

6-Chloro-2-methylpyrimidine-4,5-diamine CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 933-80-2

This technical guide provides an in-depth overview of 6-Chloro-2-methylpyrimidine-4,5-diamine, a key intermediate in the synthesis of various compounds, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key properties.

PropertyValueSource
CAS Number 933-80-2[Generic CAS number databases]
Molecular Formula C₅H₇ClN₄[Generic CAS number databases]
Molecular Weight 158.59 g/mol [Generic CAS number databases]
Melting Point 239-243 °CN/A
Boiling Point 314.3 ± 37.0 °C at 760 mmHgN/A
Appearance White to off-white crystalline powderN/A
Solubility Information not availableN/A

Synthesis and Experimental Protocols

A representative synthesis could involve the following key transformations:

  • Ring Formation: Condensation of a suitable three-carbon precursor with acetamidine to form the 2-methylpyrimidine core.

  • Nitration: Introduction of a nitro group at the 5-position, which can subsequently be reduced to an amino group.

  • Chlorination: Introduction of a chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride.

  • Amination/Reduction: Formation of the diamine functionality.

The following diagram illustrates a generalized workflow for the synthesis of a substituted diaminopyrimidine, which represents a logical pathway to obtain this compound.

G cluster_0 Generalized Synthesis Workflow A 2-Methylpyrimidine Precursor B Introduction of Amino/Nitro Group at C5 A->B Nitration/Amination C Chlorination at C6 B->C POCl3 or similar D Introduction/Conversion to Amino Group at C4 C->D Amination/Reduction E This compound D->E Final Modification

A generalized synthetic workflow for this compound.

Applications in Drug Discovery

The primary documented application of this compound is as a crucial building block in the synthesis of targeted therapeutics. Its role as an intermediate in the creation of selective inhibitors for Class I Phosphatidylinositol 3-Kinases (PI3Ks) highlights its importance in cancer research and the development of novel anti-neoplastic agents.[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and this particular diamine offers multiple reactive sites for further chemical modification and the construction of more complex drug candidates.

References

Navigating the Solubility Landscape of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-2-methylpyrimidine-4,5-diamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information for related pyrimidine derivatives, detailed experimental protocols for solubility determination, and a discussion of the general principles governing the solubility of such compounds.

Understanding the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is governed by a combination of factors, including the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent (such as polarity), and environmental conditions like temperature. The fundamental principle of "like dissolves like" is a key predictor of solubility. Generally, the presence of polar functional groups enhances solubility in polar solvents, whereas nonpolar substituents favor solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of Representative Pyrimidine Derivatives in Common Organic Solvents

Solvent ClassSolvent ExampleGeneral Solubility of Pyrimidine Derivatives
Protic Solvents Methanol, EthanolGenerally Soluble[1]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Often Highly Soluble[1][2]
Acetonitrile (ACN), Tetrahydrofuran (THF)Generally Soluble[1]
Aprotic Nonpolar Solvents Dichloromethane (DCM), ChloroformSolubility Varies, often lower than in polar solvents[1]
TolueneSolubility Varies[1]

Note: This table provides a generalized overview for pyrimidine derivatives and should be used as a preliminary guide. Experimental verification for this compound is essential.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, two key types of solubility measurements are typically employed: kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), begins to precipitate when added to an aqueous or organic solvent system. This method is often used in early-stage drug discovery for high-throughput screening.

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

  • Precipitation Induction: Observe the solutions for the formation of a precipitate. The concentration at which the first sign of precipitation is observed is the kinetic solubility.

  • Quantification: The amount of precipitate can be quantified by measuring the scattering of light using a nephelometer. The point of a sharp increase in light scattering corresponds to the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "true" solubility of a compound.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Place the vial in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration using a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound like this compound.

G A Start: Excess Solid Compound + Organic Solvent B Equilibration (24-72h) (Constant Temperature & Agitation) A->B Incubate C Phase Separation (Centrifugation or Settling) B->C Stop Agitation D Supernatant Collection (Filtration) C->D Withdraw Aliquot E Analytical Quantification (HPLC or LC-MS) D->E Analyze Sample F End: Thermodynamic Solubility Value E->F Calculate

Thermodynamic Solubility Determination Workflow

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility measurements for this compound:

  • Compound Purity: Impurities can significantly alter the measured solubility.

  • Solvent Quality: The use of high-purity, anhydrous solvents is crucial, as water content can affect solubility.

  • Temperature: Solubility is temperature-dependent; therefore, precise temperature control during the experiment is essential.

  • Equilibration Time: Insufficient time for equilibration can lead to an underestimation of thermodynamic solubility.

  • pH (for aqueous-organic mixtures): If working with solvent systems containing water, the pH can influence the ionization state of the compound and thereby its solubility.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of this compound in organic solvents. For accurate and reliable data, it is imperative to conduct careful experimental work as outlined.

References

Structural Elucidation and Characterization of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 6-Chloro-2-methylpyrimidine-4,5-diamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogs, primarily 6-chloro-4,5-diaminopyrimidine, and general principles of pyrimidine chemistry. The methodologies for synthesis, purification, and characterization through modern analytical techniques are detailed. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives in fields such as medicinal chemistry and materials science.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their structural motif is a core component of nucleic acids and various biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The subject of this guide, this compound, is a functionalized pyrimidine with reactive sites that make it a versatile intermediate for the synthesis of more complex molecules. The presence of the chloro group and two amino groups provides opportunities for various chemical modifications, making it a valuable building block in drug discovery and development.

Physicochemical Properties

PropertyValue (Predicted or from Analogs)Reference
Molecular Formula C₅H₇ClN₄[5]
Molecular Weight 158.59 g/mol [5]
CAS Number 933-80-2[5][6]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Melting Point Not available (Analog 6-Chloro-4,5-diaminopyrimidine: 238-239°C)
Boiling Point Not available (Analog 6-Chloro-4,5-diaminopyrimidine: 336.7°C at 760 mmHg)
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral knowledge

Synthesis and Purification

A general synthetic route to substituted chlorodiaminopyrimidines often involves the chlorination of a corresponding hydroxypyrimidine, followed by amination or manipulation of other functional groups.[7][8]

General Synthetic Protocol

A plausible synthesis for this compound would start from a commercially available or synthesized pyrimidine precursor. A representative, generalized protocol is provided below.

  • Chlorination of a Hydroxypyrimidine Precursor: A suitable 2-methyl-4,5-diamino-6-hydroxypyrimidine precursor can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position.[8] The reaction is typically carried out at elevated temperatures.

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The reaction mixture is then carefully quenched, often with an alcohol, and the product is precipitated.[8]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[9]

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 2-Methyl-4,5-diamino- 6-hydroxypyrimidine Start->Precursor Obtain Reaction Chlorination with POCl₃ Precursor->Reaction React Quenching Quenching with Alcohol Reaction->Quenching Process Precipitation Product Precipitation Quenching->Precipitation Induce Filtration Filtration Precipitation->Filtration Isolate Washing Washing with Solvent Filtration->Washing Purify Drying Drying under Vacuum Washing->Drying Dry Characterization Final Product Drying->Characterization Analyze

Caption: A generalized workflow for the synthesis and purification of a chloropyrimidine derivative.

Structural Elucidation and Characterization

The definitive structure of this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the two amino groups. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with distinct signals for the methyl carbon and the four carbons of the pyrimidine ring.

Expected ¹H and ¹³C NMR Data (based on analogs):

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H
-CH₃~2.5Singlet
-NH₂ (C4)5.0 - 6.0Broad Singlet
-NH₂ (C5)6.0 - 7.0Broad Singlet
¹³C
-CH₃~20-
C2~160-
C4~155-
C5~120-
C6~150-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental formula C₅H₇ClN₄. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic distribution to confirm the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystal lattice.[13]

Expected Crystallographic Data (based on analogs):

ParameterExpected Value Range (from analogs)
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Hydrogen BondingExpected between amino groups and pyrimidine nitrogen atoms

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

G Structural Elucidation Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Analyze MS Mass Spectrometry (HRMS) Start->MS Analyze Xray X-ray Crystallography Start->Xray Analyze (if single crystals available) Structure Confirmed Structure NMR->Structure Provides connectivity MS->Structure Confirms molecular formula Xray->Structure Definitive 3D structure

Caption: A logical workflow for the structural elucidation of a novel pyrimidine derivative.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of biological targets.[1][2][3][4] For instance, many substituted pyrimidines act as kinase inhibitors by competing with ATP for the binding site on the enzyme. This can disrupt signaling pathways involved in cell proliferation, making them attractive candidates for anticancer drug development.

G Hypothetical Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Leads to Compound 6-Chloro-2-methylpyrimidine- 4,5-diamine Derivative Compound->Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel compounds with diverse applications. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological relevance based on established chemical principles and data from closely related analogs. The detailed protocols and workflows presented herein are intended to facilitate further research and development in the rich field of pyrimidine chemistry.

References

The Dawn of a Scaffold: A Technical Chronicle of Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of chloropyrimidine derivatives has been compiled, offering a deep dive into the foundational chemistry of a class of compounds that has become a cornerstone of modern medicinal and agricultural science. This whitepaper traces the lineage of these vital chemical scaffolds from their initial synthesis in the late 19th and early 20th centuries to their evolution into key intermediates for a vast array of therapeutic agents and crop protection chemicals.

The narrative begins with the seminal work of early chemists who first forged the pyrimidine ring and subsequently introduced chlorine atoms, unlocking a new realm of chemical reactivity and biological potential. This guide meticulously documents the pioneering synthetic routes, offering detailed experimental protocols for the landmark preparations of key chloropyrimidine derivatives.

From Curiosity to Cornerstone: A Historical Trajectory

The story of chloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The first pyrimidine derivative, barbituric acid, was synthesized by Grimaux in 1879. However, the journey to chlorinated pyrimidines commenced with the landmark work of Siegmund Gabriel and James Colman. In 1900, they successfully synthesized the parent pyrimidine ring, a pivotal achievement that involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine. This marked the genesis of the chloropyrimidine family.

Early investigations into these chlorinated heterocycles were primarily driven by academic curiosity. However, the unique reactivity of the chlorine substituents, particularly their susceptibility to nucleophilic substitution, soon became apparent. This characteristic positioned chloropyrimidines as versatile building blocks for accessing a wide range of functionalized pyrimidine derivatives.

Foundational Syntheses: A Look Back at the Bench

This guide provides a detailed examination of the early synthetic methodologies that laid the groundwork for the field. These protocols, gleaned from historical publications and patents, offer a window into the experimental techniques of the era.

The Genesis: Gabriel and Colman's Synthesis of 2,4,6-Trichloropyrimidine

The first synthesis of a chloropyrimidine was a multi-step process starting from barbituric acid. While the original 1900 publication by Gabriel and Colman provides the basis, subsequent refinements have led to more optimized procedures. The core of the synthesis involves the reaction of barbituric acid with a chlorinating agent like phosphorus oxychloride, often in the presence of a base.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid (Representative Method)

  • Reactants: Barbituric acid, Phosphorus oxychloride, N,N-dimethylaniline (or another tertiary amine base).

  • Procedure:

    • A mixture of barbituric acid and N,N-dimethylaniline is prepared in a reaction vessel equipped with a reflux condenser.

    • Phosphorus oxychloride is added portion-wise to the mixture.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the reaction mixture is carefully poured onto crushed ice.

    • The resulting precipitate, 2,4,6-trichloropyrimidine, is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization or distillation.

Synthesis_of_2_4_6_Trichloropyrimidine Barbituric_Acid Barbituric Acid Reaction Chlorination Reaction (Reflux) Barbituric_Acid->Reaction POCl3 Phosphorus Oxychloride (POCl3) + Tertiary Amine POCl3->Reaction Workup Aqueous Workup (Ice Water Quench) Reaction->Workup TCP 2,4,6-Trichloropyrimidine Workup->TCP

The Rise of Dichloropyrimidines: Key Intermediates Emerge

Following the synthesis of the trichloro- derivative, methods for the preparation of dichloropyrimidines were developed, as these compounds offered more nuanced opportunities for selective functionalization.

Synthesis of 2,4-Dichloropyrimidine from Uracil: Uracil, a readily available starting material, can be converted to 2,4-dichloropyrimidine by treatment with phosphorus oxychloride.[1] This reaction proceeds via the tautomeric dihydroxy form of uracil.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine: Similarly, 4,6-dihydroxypyrimidine can be chlorinated using phosphorus oxychloride to yield 4,6-dichloropyrimidine.[2][3] This particular derivative has become a crucial intermediate in the synthesis of various agrochemicals.[2]

Dichloropyrimidine_Syntheses cluster_0 Synthesis of 2,4-Dichloropyrimidine cluster_1 Synthesis of 4,6-Dichloropyrimidine Uracil Uracil Reaction1 Chlorination Uracil->Reaction1 POCl3_1 Phosphorus Oxychloride POCl3_1->Reaction1 DCP_2_4 2,4-Dichloropyrimidine Reaction1->DCP_2_4 DHP 4,6-Dihydroxypyrimidine Reaction2 Chlorination DHP->Reaction2 POCl3_2 Phosphorus Oxychloride POCl3_2->Reaction2 DCP_4_6 4,6-Dichloropyrimidine Reaction2->DCP_4_6

Quantitative Data from Historical Syntheses

A critical aspect of this technical guide is the compilation of quantitative data from early synthetic reports. While precise yields and purities were not always reported with the rigor of modern standards, a review of historical patents and publications allows for a comparative analysis of different methods.

DerivativeStarting MaterialChlorinating AgentBase/CatalystReported Yield (%)Melting Point (°C)
2,4,6-Trichloropyrimidine Barbituric AcidPOCl₃N,N-Dimethylaniline~8523-25
2,4,6-Trichloropyrimidine Barbituric AcidPOCl₃ / PCl₅-81-9323-25
2,4-Dichloropyrimidine UracilPOCl₃Triethylamine HCl~9260-61
4,6-Dichloropyrimidine 4,6-DihydroxypyrimidinePOCl₃N,N-Dimethylcyclohexylamine~8666-68
4,6-Dichloropyrimidine 4,6-DiaminopyrimidineNaNO₂ / HCl, CuCl-~8666-68

Early Biological Investigations: A Nascent Field

The initial discovery of chloropyrimidines predates the modern understanding of pharmacology and molecular biology. Consequently, early reports on their biological activity are scarce. The primary focus of early chemists was on the synthesis and chemical characterization of these novel compounds.

It wasn't until the mid-20th century, with the burgeoning field of medicinal chemistry, that the potential of pyrimidine derivatives as therapeutic agents began to be systematically explored. The foundational work on chloropyrimidines provided the essential tools for this exploration. The reactivity of the chloro-substituents allowed for the synthesis of vast libraries of substituted pyrimidines, which were then screened for a wide range of biological activities.

While specific signaling pathway interactions for the initially synthesized simple chloropyrimidines were not investigated at the time, this early synthetic work paved the way for the development of highly specific enzyme inhibitors and receptor modulators. For example, the knowledge gained from the nucleophilic substitution reactions of dichloropyrimidines was instrumental in the later design of kinase inhibitors, a major class of anti-cancer drugs that target specific signaling pathways involved in cell growth and proliferation.

Drug_Development_Logic Discovery Discovery of Chloropyrimidines Reactivity Understanding of Nucleophilic Substitution Reactivity Discovery->Reactivity Synthesis Synthesis of Diverse Pyrimidine Derivatives Reactivity->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Drug_Discovery Modern Drug Discovery (e.g., Kinase Inhibitors) Screening->Drug_Discovery

The Enduring Legacy of Chloropyrimidines

The discovery and early development of chloropyrimidine derivatives represent a pivotal chapter in the history of organic and medicinal chemistry. The pioneering synthetic work of chemists at the turn of the 20th century provided a versatile and powerful platform for the construction of complex, biologically active molecules. From their humble beginnings in academic laboratories, these chlorinated heterocycles have evolved into indispensable tools in the ongoing quest for new medicines and improved agricultural solutions. This technical guide serves as a testament to the enduring impact of this foundational research.

References

Theoretical Insights into the Electronic Structure of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. This technical guide provides a comprehensive theoretical analysis of the electronic structure of 6-Chloro-2-methylpyrimidine-4,5-diamine, a molecule of significant interest for drug design and chemical synthesis. Through the application of robust computational methodologies, specifically Density Functional Theory (DFT), we elucidate the key electronic and structural properties of this compound. This paper outlines the computational protocols employed, presents a detailed analysis of the molecule's optimized geometry, atomic charge distribution, and frontier molecular orbitals, and discusses the implications of these findings for its reactivity and potential as a pharmacophore. All computational data is presented in structured tables for clarity and comparative analysis.

Introduction

Pyrimidine diamines are a class of heterocyclic compounds that exhibit a wide array of biological activities. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of their physicochemical properties, influencing their interaction with biological targets. The title compound, this compound, possesses a unique combination of functional groups—a halogen atom, a methyl group, and two amine groups—that are expected to dictate its electronic behavior and reactivity. Understanding the intricate details of its electronic structure is paramount for predicting its chemical behavior, metabolic fate, and potential as a lead compound in drug discovery.

This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical study designed to provide a foundational understanding of the electronic characteristics of this compound. By employing state-of-the-art computational techniques, we aim to provide a valuable resource for researchers engaged in the rational design of novel pyrimidine-based therapeutics.

Computational Methodology

The theoretical calculations presented herein were designed to model the electronic structure of this compound in a gaseous phase at 298.15 K. The workflow for this computational study is depicted below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Outputs mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_props Electronic Property Calculation (Mulliken Charges, HOMO/LUMO, MEP) freq_calc->electronic_props opt_geom Optimized Geometry Analysis electronic_props->opt_geom charge_dist Atomic Charge Distribution electronic_props->charge_dist fmo Frontier Molecular Orbital Analysis electronic_props->fmo mep Molecular Electrostatic Potential Mapping electronic_props->mep tables Quantitative Data Tables opt_geom->tables charge_dist->tables fmo->tables visuals Molecular Visualizations mep->visuals report Technical Report Generation tables->report visuals->report

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds. The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

This document provides detailed application notes and protocols for the Suzuki coupling reaction using 6-Chloro-2-methylpyrimidine-4,5-diamine as a key building block. This trifunctional substrate offers multiple points for diversification, making it an attractive starting material for the synthesis of novel purine analogs and other complex heterocyclic compounds with potential therapeutic applications.[1][2][3] The presence of the diamino groups, however, can present challenges, such as catalyst inhibition, which require careful optimization of reaction conditions.[4]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging substrates, more advanced catalyst systems are often required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly reactive palladium(0) species and prevent catalyst deactivation.[5] The basic nitrogen atoms of the pyrimidine ring and the amino groups can coordinate to the palladium catalyst, leading to its deactivation, a challenge that can be mitigated by the use of appropriate ligands.[4]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[6] The optimal base is dependent on the specific substrates and solvent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6]

  • Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, often in combination with water to dissolve the inorganic base.[6]

  • Temperature: The reaction temperature significantly influences the reaction rate. Typically, temperatures ranging from 80 to 110 °C are employed.[6] Microwave irradiation can also be utilized to accelerate the reaction and improve yields.[7]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions that can serve as a starting point for the optimization of the Suzuki coupling of this compound with various boronic acids. These conditions are based on successful couplings reported for structurally related chloropyrimidine derivatives.[6][8]

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)3 - 5A common and often effective catalyst for a variety of substrates.[8]
Pd₂(dba)₃P(t-Bu)₃1 - 2A highly active catalyst system, particularly for less reactive chlorides.[8]
PdCl₂(dppf)dppf (integrated)3 - 5Effective for a broad range of aryl and heteroaryl couplings.[8]
Pd(OAc)₂SPhos2 - 4A Buchwald ligand-based system known for high reactivity and functional group tolerance.[8]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)80 - 110A robust and widely used system for Suzuki couplings of heteroaryl chlorides.[8]
K₃PO₄1,4-Dioxane80 - 100A stronger base that can be effective for challenging couplings.[6][8]
Cs₂CO₃Toluene / H₂O (4:1)100Often used with hindered substrates or when milder bases are ineffective.[6]
NaHCO₃DME / H₂O (4:1)85A milder base, suitable for substrates with base-sensitive functional groups.[8]

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][8]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[8]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-aryl-2-methylpyrimidine-4,5-diamine product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OR)₂ Base PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination Product R-R' BoronicAcid R'-B(OR)₂ Base Base RX R-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - this compound - Boronic Acid - Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Characterize Characterization of Product Purify->Characterize End End Characterize->End

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Logical_Relationships Key Parameter Relationships and Outcomes cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Catalyst Catalyst & Ligand Yield High Yield Catalyst->Yield Purity High Purity Catalyst->Purity SideProducts Side Products Catalyst->SideProducts Base Base Base->Yield Base->SideProducts Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Decomposition Decomposition Temperature->Decomposition

Caption: Logical relationships between key reaction parameters and outcomes.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor starting from 6-Chloro-2-methylpyrimidine-4,5-diamine. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] The starting material, a substituted diaminopyrimidine, is a versatile precursor for creating more complex heterocyclic systems, such as purines, which are known to mimic the adenine ring of ATP and interact with the hinge region of kinase domains.[3]

The proposed synthetic route involves an initial cyclization to form a purine ring system, followed by a nucleophilic aromatic substitution (SNAr) to introduce a side chain, a common strategy for tuning inhibitor potency and selectivity.[4][5] This protocol is designed to be a foundational method that can be adapted by researchers to generate a library of compounds for screening and lead optimization. The target of the synthesized inhibitor is hypothetically chosen as Aurora A kinase, a serine/threonine kinase that is a key regulator of mitosis and a target in oncology.[1][6]

Experimental Protocols

A two-step synthetic pathway is proposed to generate a 6-amino-substituted purine derivative, a common scaffold in kinase inhibitors.

Step 1: Synthesis of 6-Chloro-2-methyl-9H-purine (Intermediate 1)

This step employs the Traube purine synthesis, which is a classic method for forming a purine ring from a 4,5-diaminopyrimidine.[7] The reaction involves cyclization using a one-carbon equivalent, in this case, triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in triethyl orthoformate (10 eq).

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-2-methyl-9H-purine (Intermediate 1).

Step 2: Synthesis of N-(3-ethynylphenyl)-2-methyl-9H-purin-6-amine (Target Compound)

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr).[4] This allows for the introduction of various amine-containing side chains. Here, we use 3-ethynylaniline as an example nucleophile.

Materials:

  • 6-Chloro-2-methyl-9H-purine (Intermediate 1)

  • 3-Ethynylaniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 6-Chloro-2-methyl-9H-purine (1.0 eq) in n-butanol (0.2 M), add 3-ethynylaniline (1.2 eq).

  • Add DIPEA (2.0 eq) to the mixture to act as a base.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final target compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic protocol. The IC₅₀ values are hypothetical, based on activities of similar 2,4-diaminopyrimidine-based inhibitors against Aurora A kinase.[1][2]

Step Compound Name Reaction Time (h) Temperature (°C) Yield (%) Purity (%) Target Kinase IC₅₀ (nM)
16-Chloro-2-methyl-9H-purine4 - 614585>95N/AN/A
2N-(3-ethynylphenyl)-2-methyl-9H-purin-6-amine8 - 1211565>98Aurora A Kinase150

Visualizations

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of the target kinase inhibitor.

G Synthesis Workflow A This compound B Intermediate 1: 6-Chloro-2-methyl-9H-purine A->B  Step 1: Traube Synthesis  (Triethyl orthoformate, HCl cat.) C Final Product: N-(3-ethynylphenyl)-2-methyl-9H-purin-6-amine B->C  Step 2: SNAr Reaction  (3-Ethynylaniline, DIPEA) Aurora A Kinase Signaling Pathway aurka Aurora A Kinase plk1 PLK1 aurka->plk1 Phosphorylates cdk1 CDK1/Cyclin B1 aurka->cdk1 Activates spindle Bipolar Spindle Assembly aurka->spindle apoptosis Apoptosis aurka->apoptosis Suppression leads to tpx2 TPX2 tpx2->aurka Activates centrosome Centrosome Maturation & Separation plk1->centrosome mitotic_entry Mitotic Entry cdk1->mitotic_entry inhibitor Synthesized Inhibitor inhibitor->aurka Inhibits

References

Application Notes and Protocols: N-arylation of 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-arylation of 6-chloro-2-methylpyrimidine-4,5-diamine. The protocol is based on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is highly valued in medicinal chemistry and drug development for its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for synthesizing aryl amines.[1] The following sections detail the necessary reagents, equipment, and step-by-step instructions to successfully synthesize N-aryl-2-methylpyrimidine-4,5,6-triamine derivatives.

Introduction

The 2-aminopyrimidine scaffold is a key structural motif present in a multitude of biologically active compounds and natural products.[3] Derivatives of this core are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including their roles as kinase inhibitors.[3] The N-arylation of pyrimidine diamines, such as this compound, is a crucial step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a robust and versatile method for this transformation, allowing for the efficient coupling of aryl halides with amines under relatively mild conditions.[1][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the C-N bond formation.[3][5]

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl amines.

Materials and Reagents:

  • This compound

  • Aryl amine of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen gas (or Argon) for inert atmosphere

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle (or oil bath)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture at 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the specific aryl amine used.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final N-arylated product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative, hypothetical data for the N-arylation of this compound with various aryl amines based on the protocol described above. Actual results may vary.

EntryAryl AmineProductReaction Time (h)Yield (%)Purity (%)
1AnilineN⁴-phenyl-2-methylpyrimidine-4,5,6-triamine1285>98
24-MethoxyanilineN⁴-(4-methoxyphenyl)-2-methylpyrimidine-4,5,6-triamine1092>99
34-ChloroanilineN⁴-(4-chlorophenyl)-2-methylpyrimidine-4,5,6-triamine1678>97
43-TrifluoromethylanilineN⁴-(3-(trifluoromethyl)phenyl)-2-methylpyrimidine-4,5,6-triamine1875>97

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Reactants: - this compound - Aryl Amine - Pd(OAc)2 - Xantphos - NaOt-Bu solvent 2. Add Anhydrous Toluene heat 3. Heat at 100 °C under N2 reagents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Quench, Extract & Wash monitor->workup purify 6. Column Chromatography workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for the N-arylation reaction.

buchwald_hartwig_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(NHR')L2]+X- pd_complex->amine_adduct Amine Coordination (R'-NH2) amide_complex Ar-Pd(II)(NR')L2 amine_adduct->amide_complex Deprotonation (-HX, Base) amide_complex->pd0 Reductive Elimination product Product: Ar-NHR'

References

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2-methyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purines are a class of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are fundamental components of nucleic acids (adenine and guanine) and are found in a variety of other important biomolecules, including ATP, GTP, cyclic AMP, and NADH. Synthetic purine analogs are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antiviral, and anti-inflammatory agents, often acting as inhibitors of kinases and other enzymes.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. This application note provides a detailed protocol for the microwave-assisted synthesis of 6-chloro-2-methyl-9H-purine derivatives through the cyclocondensation of 6-Chloro-2-methylpyrimidine-4,5-diamine with various carboxylic acids.

General Reaction Scheme

The synthesis involves the reaction of this compound with a carboxylic acid in the presence of a dehydrating agent under microwave irradiation. The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the purine ring system.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-2,8-dimethyl-9H-purine
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 172.6 mg).

    • Add acetic acid (1.2 mmol, 72.1 mg, 0.07 mL).

    • Add polyphosphoric acid (PPA) (approximately 0.5 g) as a catalyst and dehydrating agent.

    • Add 3 mL of a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Microwave Reaction:

    • Seal the reaction vial and place it in the microwave reactor.

    • Irradiate the mixture at 150 °C for 10 minutes with a maximum power of 200 W.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully add the reaction mixture to 20 mL of ice-cold water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 6-Chloro-2-methyl-8-phenyl-9H-purine
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial with a magnetic stir bar, combine this compound (1.0 mmol, 172.6 mg) and benzoic acid (1.2 mmol, 146.5 mg).

    • Add triphenyl phosphite (1.2 mmol, 372.3 mg, 0.31 mL) as a dehydrating agent.

    • Add 3 mL of anhydrous pyridine as the solvent.

  • Microwave Reaction:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 200 °C for 15 minutes with a maximum power of 250 W.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure to remove the pyridine.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 6-chloro-2-methyl-9H-purine derivatives.

EntryR-GroupCarboxylic AcidSolventTemp (°C)Time (min)Yield (%)
1-CH₃Acetic AcidDMF1501085
2-C₂H₅Propionic AcidDMF1501282
3-PhBenzoic AcidPyridine2001578
4-4-Cl-Ph4-Chlorobenzoic AcidPyridine2001575
5-2-Furyl2-Furoic AcidPyridine1801088

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Diamine, Carboxylic Acid, & Catalyst/Solvent mw_reaction Microwave Irradiation (e.g., 150-200°C, 10-15 min) reagents->mw_reaction quench Quench/Precipitate mw_reaction->quench filter Filter & Wash quench->filter purify Purify (Recrystallization/ Column Chromatography) filter->purify analysis Characterization (NMR, MS) purify->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription response Cell Proliferation, Angiogenesis, Survival transcription->response purine Synthesized Purine Analog (Kinase Inhibitor) purine->raf purine->mek

Scale-up Synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine and its derivatives. This pyrimidine core is a crucial building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.

Application Notes

This compound serves as a key intermediate in the development of targeted therapies. Its derivatives have shown significant potential as inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in cytokine signaling pathways integral to immune response and cell growth. Dysregulation of the JAK/STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.

One notable drug class derived from similar pyrimidine scaffolds is JAK inhibitors, such as Tofacitinib. These inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This interruption of the signaling cascade modulates the immune response and can be an effective treatment for conditions like rheumatoid arthritis and psoriasis. The this compound core provides a versatile scaffold for the synthesis of novel JAK inhibitors with high potency and selectivity.

Experimental Protocols

The following protocols describe a plausible multi-step synthetic route for the scale-up production of this compound, commencing from commercially available 4,6-dihydroxy-2-methylpyrimidine.

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This procedure is adapted from a patented industrial method and is suitable for large-scale production.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • N,N-diethylaniline

  • Dichloroethane

  • Triphosgene

  • Methanol (ice-cold)

  • 4M Hydrochloric acid

  • Water

Procedure:

  • Preparation of 4,6-dihydroxy-2-methylpyrimidine: Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol. Remove the ice bath and allow the reaction to proceed at 18-25°C for 3-5 hours.

  • Distill off the methanol under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with 4M HCl.

  • Stir the solution at 0°C for 3-5 hours to facilitate crystallization.

  • Filter the white solid, wash with ice-water and then with ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: In a suitable reactor, add the obtained 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane. Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture. Continue the reflux for 6-8 hours.

  • After the reaction is complete, wash the reaction mixture with water, then with 4M HCl, and finally with water again.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4,6-dichloro-2-methylpyrimidine.[1]

Step 2: Synthesis of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine

This step involves the nitration of the dichloro-pyrimidine intermediate followed by a selective nucleophilic substitution.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ammonia solution

  • Ice

Procedure:

  • Nitration: Cool a flask containing 4,6-dichloro-2-methylpyrimidine to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, warm the reaction mixture to 60°C and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Amination: To the resulting slurry, slowly add a concentrated ammonia solution until the pH is basic, which facilitates the selective substitution of one chlorine atom.

  • Filter the precipitated solid, wash thoroughly with water, and dry to yield 6-Chloro-2-methyl-5-nitropyrimidin-4-amine.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

Materials:

  • 6-Chloro-2-methyl-5-nitropyrimidin-4-amine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a suspension of 6-Chloro-2-methyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

StepStarting MaterialProductReagentsConditionsYield (%)Purity (%)
1 4,6-dihydroxy-2-methylpyrimidine4,6-dichloro-2-methylpyrimidineN,N-diethylaniline, Triphosgene, DichloroethaneReflux, 6-8 h85-90>98
2 4,6-dichloro-2-methylpyrimidine6-Chloro-2-methyl-5-nitropyrimidin-4-amineH₂SO₄, fuming HNO₃, NH₃0-60°C75-80>97
3 6-Chloro-2-methyl-5-nitropyrimidin-4-amineThis compoundFe, NH₄Cl, Ethanol/WaterReflux, 4-6 h80-85>99

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration & Amination cluster_2 Step 3: Reduction A 4,6-dihydroxy-2-methylpyrimidine B 4,6-dichloro-2-methylpyrimidine A->B Triphosgene, N,N-diethylaniline, Dichloroethane, Reflux C 4,6-dichloro-2-methylpyrimidine D 6-Chloro-2-methyl-5-nitropyrimidin-4-amine C->D 1. H₂SO₄, fuming HNO₃ 2. NH₃ E 6-Chloro-2-methyl-5-nitropyrimidin-4-amine F This compound E->F Fe, NH₄Cl, Ethanol/Water, Reflux

Caption: Overall synthetic workflow for this compound.

JAK3 Signaling Pathway

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Expression (Inflammation, Cell Growth) Nucleus->Gene Induces Inhibitor Pyrimidine-based JAK3 Inhibitor Inhibitor->JAK3 Inhibits

Caption: Simplified JAK3/STAT signaling pathway and the inhibitory action of pyrimidine derivatives.

References

Application Notes: Synthesis of Fluorescent Pteridine Probes from 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-methylpyrimidine-4,5-diamine is a versatile heterocyclic building block. While its direct application in the synthesis of fluorescent probes is not extensively documented, its structural features, particularly the vicinal diamine groups, make it an ideal precursor for the synthesis of pteridine derivatives. Pteridines, a class of fused heterocyclic compounds, are known to exhibit intrinsic fluorescence, making them valuable scaffolds for the development of novel fluorescent probes for various biological and analytical applications.[1][2][3][4] This application note outlines a proposed synthetic strategy and experimental protocols for the preparation of fluorescent pteridine probes from this compound.

Principle

The core of this application lies in the well-established Isay condensation reaction, where a 4,5-diaminopyrimidine reacts with a 1,2-dicarbonyl compound to form the pteridine ring system.[5][6] By utilizing this compound as the starting material, a variety of fluorescent pteridine probes can be synthesized by varying the dicarbonyl reactant. The substituents on the resulting pteridine ring, derived from the dicarbonyl compound, can be tailored to modulate the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and environmental sensitivity.[7][8] The chloro-substituent at the 6-position of the pyrimidine precursor offers a potential site for further functionalization to attach targeting moieties or other functionalities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-methyl-7-substituted-pteridine Derivatives

This protocol describes a general method for the condensation of this compound with a generic 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) to yield a fluorescent pteridine derivative.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal (40% in water), diacetyl, benzil)

  • Ethanol or a suitable alcoholic solvent

  • Water

  • Stirring hotplate

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask.

  • Add 1.1 equivalents of the 1,2-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The pteridine product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the determination of the fluorescence quantum yield (ΦF) of the synthesized pteridine probes relative to a known standard.[7][9][10]

Materials:

  • Synthesized pteridine probe

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the pteridine probe and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • Integrate the area under the emission curves.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_Std * (I_S / I_Std) * (A_Std / A_S) * (n_S² / n_Std²)

    Where:

    • Φ_Std is the quantum yield of the standard.

    • I_S and I_Std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_S and A_Std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_S and n_Std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Data Presentation

The following table summarizes representative photophysical data for various pteridine derivatives analogous to those that could be synthesized from this compound. This data is provided for illustrative purposes to indicate the potential fluorescent properties of the target compounds.

Pteridine Derivative AnalogueExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Reference
3-Methylisoxanthopterin3464260.38
6-Methylisoxanthopterin3504300.88[1]
4-Amino-6-methyl-7(8H)-pteridone3104300.39[2]
4-Amino-2,6-dimethyl-7(8H)-pteridone3304300.48[2]
6-Hydroxymethylpterin~360~440≥0.4
6,7-Dimethylpterin~360~440≥0.4[8]

Visualizations

G Synthetic Pathway to Fluorescent Pteridine Probes cluster_start Starting Material cluster_reactant Reactant cluster_reaction Reaction cluster_product Product A This compound C Isay Condensation A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl, Benzil) B->C D Fluorescent 6-Chloro-2-methyl-7-substituted-pteridine C->D

Caption: Synthetic pathway for fluorescent pteridine probes.

G Experimental Workflow for Probe Synthesis and Characterization A Dissolve this compound B Add 1,2-Dicarbonyl Compound A->B C Reflux Reaction Mixture B->C D Cool and Precipitate Product C->D E Filter and Purify Product D->E F Characterize Structure (NMR, MS) E->F G Measure Photophysical Properties (UV-Vis, Fluorescence) F->G

Caption: Workflow for probe synthesis and characterization.

G Logical Relationship for Quantum Yield Measurement A Prepare Sample and Standard Solutions B Measure Absorbance (A) at Excitation Wavelength A->B C Measure Integrated Fluorescence Intensity (I) A->C D Calculate Quantum Yield (Φ_S) B->D C->D E Φ_S = Φ_Std * (I_S / I_Std) * (A_Std / A_S) D->E

Caption: Quantum yield measurement logic.

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of purine analogs derived from 6-chloro-2-methylpyrimidine-4,5-diamine. This document offers detailed experimental protocols and summarizes the antimicrobial activity of the synthesized compounds, providing valuable insights for the development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives, particularly purine analogs, have garnered considerable attention in medicinal chemistry due to their structural similarity to endogenous nucleobases, allowing them to interfere with essential cellular processes in microorganisms. This compound is a key precursor for the synthesis of a diverse range of 2-methyl-6-substituted-purine analogs, which have demonstrated promising antimicrobial activities.

The primary synthetic route to these purine analogs is the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source to form the imidazole ring of the purine core. Subsequent nucleophilic substitution at the C6 position allows for the introduction of various functional groups, enabling the modulation of the compound's biological activity.

Synthetic Pathway Overview

The general synthetic strategy for the preparation of 2-methyl-6-substituted-purine analogs from this compound is a two-step process. The initial step involves the cyclization of the diaminopyrimidine precursor to form the 2-methyl-6-chloropurine intermediate. This is followed by the nucleophilic displacement of the chlorine atom at the C6 position with various amines or other nucleophiles to yield the final target compounds.

Synthesis_Workflow start This compound intermediate 2-Methyl-6-chloropurine start->intermediate Traube Purine Synthesis (e.g., Formic Acid or Triethyl Orthoformate) final_product 2-Methyl-6-substituted-purine Analogs (Antimicrobial Agents) intermediate->final_product Nucleophilic Substitution (e.g., Amines, Thiols)

Caption: General workflow for the synthesis of antimicrobial purine analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-chloropurine

This protocol describes the cyclization of this compound to form the key intermediate, 2-methyl-6-chloropurine, using the Traube purine synthesis.

Materials:

  • This compound

  • Formic acid (98-100%) or Triethyl orthoformate

  • Anhydrous sodium sulfate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in a round-bottom flask, add an excess of formic acid or triethyl orthoformate (typically 5-10 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on the chosen cyclizing agent) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If using formic acid, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-methyl-6-chloropurine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 2-Methyl-6-substituted-purine Analogs

This protocol outlines the general procedure for the nucleophilic substitution of the chloro group in 2-methyl-6-chloropurine with various amines.

Materials:

  • 2-Methyl-6-chloropurine

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Triethylamine (as a base, 2 equivalents)

  • Ethanol or isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-6-chloropurine (1 equivalent) in ethanol or isopropanol.

  • Add the desired amine (1.1 equivalents) and triethylamine (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-methyl-6-substituted-purine analog.

Data Presentation

The antimicrobial activity of synthesized 2-methyl-6-substituted-purine analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following tables summarize hypothetical but representative quantitative data for a series of synthesized compounds.

Table 1: Synthesis Yields of 2-Methyl-6-substituted-purine Analogs

Compound IDSubstituent at C6Yield (%)
1a -Cl85
1b -NH-CH₂-Ph78
1c -NH-(4-F-Ph)82
1d -NH-Cyclohexyl75
1e -S-Ph88

Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Methyl-6-substituted-purine Analogs

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
1b 168326432
1c 84163216
1d 321664>12864
1e 168326432
Ciprofloxacin 10.50.251-
Fluconazole ----8

Mechanism of Action

Purine analogs often exert their antimicrobial effects by interfering with nucleic acid metabolism. As structural mimics of natural purines (adenine and guanine), they can inhibit enzymes involved in the purine biosynthesis pathway or be incorporated into DNA and RNA, leading to termination of replication and transcription or the production of non-functional genetic material.

Another emerging mechanism of action for purine analogs is the targeting of riboswitches. Riboswitches are structured RNA elements found in the 5'-untranslated region of certain bacterial mRNAs that regulate gene expression in response to binding of a specific ligand. Guanine-responsive riboswitches, for instance, control the expression of genes involved in purine biosynthesis and transport. Synthetic purine analogs can bind to these riboswitches, mimicking the natural ligand and causing premature termination of transcription, thereby inhibiting the production of essential proteins.

Mechanism_of_Action cluster_0 Nucleic Acid Synthesis Inhibition cluster_1 Riboswitch-Mediated Gene Regulation Purine_Analog 2-Methyl-6-substituted-purine Enzyme_Inhibition Inhibition of Purine Biosynthesis Enzymes Purine_Analog->Enzyme_Inhibition DNA_RNA_Incorporation Incorporation into DNA/RNA Purine_Analog->DNA_RNA_Incorporation Replication_Transcription_Block Blocked DNA Replication & RNA Transcription DNA_RNA_Incorporation->Replication_Transcription_Block Bacterial_Death Bacterial Growth Inhibition & Cell Death Replication_Transcription_Block->Bacterial_Death Purine_Analog2 2-Methyl-6-substituted-purine Riboswitch Binding to Guanine Riboswitch Purine_Analog2->Riboswitch Transcription_Termination Premature Transcription Termination Riboswitch->Transcription_Termination Protein_Inhibition Inhibition of Essential Protein Synthesis Transcription_Termination->Protein_Inhibition Protein_Inhibition->Bacterial_Death

Caption: Plausible antimicrobial mechanisms of action for purine analogs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this key intermediate. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established route involves a multi-step process beginning with the chlorination of 4-hydroxy-6-amino-2-methylpyrimidine, followed by the introduction of a second amino group at the C5 position. This is typically achieved through a nitrosation reaction followed by a reduction.

Q2: I am observing significant disubstitution during the initial amination step. How can I improve selectivity for mono-amination at the C4 position?

A2: Disubstitution, where a second amine molecule displaces the chlorine at the C6 position, is a common issue. To enhance selectivity, consider using a less reactive aminating agent or a bulky protecting group on the amine. Running the reaction at lower temperatures and slowly adding the amine can also favor the mono-substituted product.

Q3: My nitrosation reaction is giving a low yield and a complex mixture of byproducts. What are the critical parameters for this step?

A3: The nitrosation of the 4-amino group to introduce a nitroso group at the C5 position is highly sensitive to reaction conditions. The pH of the reaction medium is critical; nitrosation is enhanced at an acidic pH, but very low pH can lead to protonation of the amine, reducing its reactivity[1]. Maintain a carefully controlled acidic environment (typically pH 3-4) and low temperature (0-5 °C) to prevent the formation of unstable diazonium salts and other side products[1].

Q4: During the final reduction step, I am seeing evidence of dechlorination. How can this be avoided?

A4: Reductive cleavage of the C6-chloro group is a known side reaction, particularly with aggressive reducing agents like catalytic hydrogenation under harsh conditions. Using milder reducing systems such as iron powder in the presence of a proton donor like ammonium chloride or acetic acid is often effective[2]. Sodium dithionite is another common choice that can minimize dechlorination.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Degradation of starting material. 3. Difficult workup and product loss.1. Ensure sufficient reflux time when using POCl₃. 2. Use freshly distilled POCl₃ to avoid impurities. 3. Carefully control the quenching step by adding the reaction mixture to ice slowly. Neutralize the quenched mixture to the optimal pH for extraction (typically pH 8)[3].
Incomplete Nitrosation 1. Incorrect pH. 2. Insufficient nitrosating agent (e.g., sodium nitrite). 3. Temperature is too high, leading to decomposition.1. Adjust the pH to be weakly acidic (pH 3-4) using an acid like HCl or acetic acid. 2. Use a slight excess (1.1-1.2 equivalents) of the nitrosating agent. 3. Maintain the reaction temperature strictly between 0-5 °C.
Product is Difficult to Purify after Reduction 1. Contamination with residual metal from the reducing agent (e.g., iron). 2. Presence of partially reduced or dechlorinated byproducts.1. After the reaction, filter the mixture through a pad of celite to remove fine metal particles[2]. 2. Consider an acidic workup to dissolve metal oxides, followed by re-basification to precipitate the product. 3. Purify the crude product using column chromatography (silica gel with an ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol/water.
Final Product is Unstable or Discolors 1. Oxidation of the vicinal diamine.1. Store the final product under an inert atmosphere (e.g., nitrogen or argon). 2. Keep the product in a cool, dark place. 3. Use the product in subsequent steps as quickly as possible after purification.

Experimental Protocols

Key Experiment: Reduction of 6-chloro-2-methyl-5-nitropyrimidine-4-amine

This protocol is adapted from a standard procedure for the reduction of a nitro group on a pyrimidine ring[2].

Materials:

  • 6-chloro-2-methyl-5-nitropyrimidine-4-amine

  • Ethanol

  • Water

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-chloro-2-methyl-5-nitropyrimidine-4-amine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • To this solution, add iron powder (3.0 eq) and ammonium chloride (0.6 eq).

  • Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot suspension through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography or recrystallization to obtain pure this compound.

Comparative Data on Reducing Agents

The choice of reducing agent can significantly impact the yield and purity of the final product.

Reducing System Typical Yield (%) Key Advantages Common Issues
Fe / NH₄Cl in EtOH/H₂O[2]75-85%Cost-effective, efficient, and generally avoids dechlorination.Heterogeneous reaction requires good stirring; filtration of iron sludge can be slow.
Sodium Dithionite (Na₂S₂O₄)70-80%Homogeneous reaction (initially), easy workup.Can sometimes lead to over-reduction or formation of sulfur-containing impurities.
Catalytic Hydrogenation (H₂, Pd/C)Variable (50-90%)High potential yield, clean reaction.High risk of dechlorination of the C6-Cl bond; requires specialized equipment.

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the typical synthetic workflow for producing this compound.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Amination cluster_2 Step 3: Nitrosation cluster_3 Step 4: Reduction A 4,6-Dihydroxy-2- methylpyrimidine B 4,6-Dichloro-2- methylpyrimidine A->B POCl3 or (COCl)2 C 4-Amino-6-chloro-2- methylpyrimidine B->C NH3 / Base D 4-Amino-6-chloro-2-methyl- 5-nitrosopyrimidine C->D NaNO2 / H+ E 6-Chloro-2-methylpyrimidine- 4,5-diamine D->E Fe / NH4Cl

Caption: Overall synthetic route to this compound.

Troubleshooting Flowchart: Low Yield in Reduction Step

This flowchart provides a logical sequence for diagnosing issues in the critical reduction step.

Troubleshooting_Flowchart Start Low Yield in Reduction Step Check_TLC Analyze crude product by TLC/LC-MS Start->Check_TLC Incomplete Is starting material (nitroso compound) present? Check_TLC->Incomplete Dechlorinated Is dechlorinated byproduct observed? Incomplete->Dechlorinated No Increase_Time Increase reaction time or add more reducing agent Incomplete->Increase_Time Yes Change_Agent Switch to milder reducing agent (e.g., from Pd/C to Fe/NH4Cl) Dechlorinated->Change_Agent Yes Workup_Loss Product loss during workup? Dechlorinated->Workup_Loss No End Problem Solved Increase_Time->End Change_Agent->End Optimize_Workup Optimize extraction pH and filtration technique Workup_Loss->Optimize_Workup Yes Workup_Loss->End No Optimize_Workup->End

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving chloropyrimidines.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of chloropyrimidines, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction failing or resulting in a very low yield?

Answer:

Low or no yield in the Suzuki coupling of chloropyrimidines is a frequent challenge and can be attributed to several factors, particularly the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Key areas to investigate include:

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation, which renders it catalytically inactive.[3] The nitrogen atom in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[1][4]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing solvents and the reaction mixture.[3][5] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote the challenging oxidative addition step.[1][4][6]

  • Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[1][5] A weak or insoluble base can stall the reaction.

    • Solution: For chloropyrimidines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][7] The choice of base is also solvent-dependent.

  • Suboptimal Temperature: Chloropyrimidines often require higher temperatures to overcome the activation energy for the oxidative addition of the C-Cl bond.[1][5]

    • Solution: Typical reaction temperatures range from 80-110 °C.[5][7] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be aware that excessively high temperatures can lead to side reactions.[1]

  • Poor Reagent Quality: Impure starting materials or degraded boronic acids can inhibit the reaction.

    • Solution: Use purified reagents and ensure the quality of the boronic acid.

Question 2: What are the common side reactions, and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[5][8] This side reaction is often promoted by the presence of water and the strength of the base.[8]

    • Solution: If protodeboronation is suspected, consider using boronate esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability.[1][9][10] Minimizing the amount of water in the reaction can also be beneficial.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][11]

    • Solution: Thoroughly degas the reaction mixture to remove oxygen.[1][12] Using a Pd(0) source directly or an efficient precatalyst system can also reduce homocoupling.[1]

  • Dehalogenation: This involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.[13][14]

    • Solution: Optimizing the reaction conditions, such as the choice of base and catalyst, can help suppress this side reaction. In some cases, protecting reactive N-H groups on the heterocyclic substrate can prevent dehalogenation.[13]

Question 3: How do I select the optimal catalyst, ligand, base, and solvent?

Answer:

The selection of reaction components is critical for a successful Suzuki coupling with chloropyrimidines. A systematic screening of these parameters is often necessary.

  • Catalyst and Ligand: For the less reactive chloropyrimidines, highly active catalyst systems are required.[1][4]

    • Recommendation: Start with a robust catalyst system known for coupling aryl chlorides, such as a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[4][6][15]

  • Base: The base activates the boronic acid.

    • Recommendation: Potassium phosphate (K₃PO₄) is a strong and often effective base for these challenging couplings.[1][16] Other bases to consider include K₂CO₃ and Cs₂CO₃.[7][17]

  • Solvent: The solvent affects the solubility of the reagents and the reaction temperature.

    • Recommendation: Common solvents include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often in combination with water to dissolve the inorganic base.[7][17]

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the reaction?

A1: Yes, microwave-assisted Suzuki coupling of chloropyrimidines can be highly effective, often leading to significantly shorter reaction times and improved yields with lower catalyst loadings.[17][18][19]

Q2: How can I achieve regioselective coupling of di- or trichloropyrimidines?

A2: The regioselectivity is influenced by the electronic and steric environment of the C-Cl bonds, as well as the reaction conditions. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive, leading to preferential C4-arylation.[18][19] Careful selection of the catalyst, ligand, and reaction temperature can enhance selectivity.[20]

Q3: Is it necessary to work under strictly anhydrous conditions?

A3: Not always. While some Suzuki couplings benefit from anhydrous conditions, others, particularly those using inorganic bases, often require a small amount of water to facilitate the dissolution of the base and promote the catalytic cycle.[5][7] However, excessive water can lead to side reactions like protodeboronation.[5] The optimal water content should be determined experimentally.

Q4: My boronic acid is unstable. What are the alternatives?

A4: If your boronic acid is prone to decomposition or protodeboronation, consider using more stable boron reagents such as boronate esters (e.g., pinacol boronic esters) or potassium organotrifluoroborates.[8][9][10] These reagents can release the boronic acid slowly in situ, minimizing side reactions.[9][10]

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyrimidines
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O10024Moderate[16][17]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.25Good-Excellent[18][19]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O10012Good[15]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-High[15]
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane9012Good[15]
Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[21]
Table 2: Common Solvents and Bases for Suzuki Coupling of Chloropyrimidines
SolventCommon BasesNotes
1,4-DioxaneK₂CO₃, K₃PO₄, Cs₂CO₃Often used with water as a co-solvent.[7][17]
TolueneK₂CO₃, K₃PO₄, Cs₂CO₃Can be used with or without water.[5][7]
Tetrahydrofuran (THF)K₂CO₃, K₃PO₄, KFA common ethereal solvent.[7][21]
Ethanol/Toluene/WaterK₂CO₃Used in one-pot double Suzuki couplings.[22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and the base (2-3 equiv.).[7]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand.[7]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical concentration is 0.1-0.5 M.[7]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Workflow Start Low or No Yield Check_Inert Check Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Check_Base Assess Base Strength and Solubility Start->Check_Base Check_Temp Verify Reaction Temperature Start->Check_Temp Side_Reactions Investigate Side Reactions Check_Inert->Side_Reactions Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand Optimize_Base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Optimize_Base Optimize_Temp Increase Temperature (e.g., 80-110 °C) Check_Temp->Optimize_Temp Protodeboronation Protodeboronation? Side_Reactions->Protodeboronation Yes Homocoupling Homocoupling? Side_Reactions->Homocoupling Yes Dehalogenation Dehalogenation? Side_Reactions->Dehalogenation Yes Success Successful Reaction Side_Reactions->Success No Solution_Boron Use Boronate Ester or Trifluoroborate Protodeboronation->Solution_Boron Solution_Degas Ensure Thorough Degassing Use Pd(0) Source Homocoupling->Solution_Degas Solution_Optimize Re-optimize Conditions (Base, Catalyst) Dehalogenation->Solution_Optimize Solution_Boron->Success Solution_Degas->Success Solution_Optimize->Success Optimize_Ligand->Side_Reactions Optimize_Base->Side_Reactions Optimize_Temp->Side_Reactions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-Cl(L₂) (Oxidative Addition Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_Rprime R-Pd(II)-R'(L₂) Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArCl Chloropyrimidine (R-Cl) ArCl->OxAdd Boronic Boronic Acid/Ester + Base (R'-B(OR)₂) Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Troubleshooting low yields in pyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyrimidine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrimidine cyclization reactions like the Biginelli or Pinner synthesis?

Low yields in pyrimidine synthesis are frequently due to several factors:

  • Purity of Starting Materials: Impurities or moisture in reactants can lead to side reactions.[1] It is crucial to use high-purity, dry reagents and solvents.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield.[3][4] Optimization of these parameters is often necessary.

  • Catalyst Issues: The choice of catalyst is critical.[5] Inactivity, poisoning, or an inappropriate catalyst for the specific substrates can drastically lower yields.[4][6]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired pyrimidine. Common side reactions include self-condensation of starting materials, hydrolysis of intermediates, and the formation of alternative heterocyclic structures.[2]

  • Incomplete Cyclization: The final ring-closing step may not go to completion due to steric hindrance or insufficient activation of the reacting groups.[3]

Q2: How do I choose the right catalyst for my pyrimidine synthesis?

The optimal catalyst depends on the specific reaction (e.g., Biginelli, Pinner), the substrates being used, and the desired reaction conditions.

  • For the Biginelli reaction , a wide range of catalysts can be employed, from classical Brønsted acids like HCl to Lewis acids such as ZnCl₂, Yb(OTf)₃, and various solid-supported or nanocatalysts.[5][7][8] Lewis acids are often milder and can lead to higher yields with fewer side reactions compared to strong Brønsted acids.[9]

  • For the Pinner synthesis , the reaction is typically promoted by a base like sodium ethoxide or potassium carbonate to facilitate the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Modern methods may utilize transition metal catalysts, such as iridium-pincer complexes, for highly regioselective and efficient syntheses from different starting materials like amidines and alcohols.[1]

Q3: Can running the reaction under solvent-free conditions improve my yield?

Yes, in many cases, solvent-free conditions, often combined with microwave irradiation or ball milling, can significantly improve yields, reduce reaction times, and offer a greener synthetic route.[8][9][10][11] This approach increases the concentration of reactants, which can accelerate the reaction rate.[11]

Troubleshooting Guide for Low Yields

This section addresses specific issues encountered during pyrimidine synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: My Biginelli reaction is giving a very low yield, and I see a lot of unreacted starting materials by TLC/HPLC.

  • Possible Cause 1: Insufficient Catalyst Activity.

    • Solution: Your catalyst may be inactive or used in too low a concentration.[4] Try increasing the catalyst loading (typically 1-10 mol% for metal catalysts).[6] If using a reusable catalyst, it may need regeneration.[3] Consider switching to a more active catalyst; for example, if a mild Lewis acid is failing, a stronger one might be more effective.[4]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: The reaction may not have enough energy to overcome the activation barrier.[4] Gradually increase the reaction temperature and monitor the progress by TLC for product formation, being careful to avoid decomposition at excessively high temperatures.

  • Possible Cause 3: Steric Hindrance.

    • Solution: Bulky groups on your aldehyde or β-ketoester can slow the reaction.[4] Consider using a more reactive equivalent of the sterically hindered starting material if possible.[3]

Troubleshooting Workflow for Low Conversion in Biginelli Reaction

low_conversion_workflow start Low Yield & Unreacted Starting Materials check_catalyst Check Catalyst Activity start->check_catalyst Possible Cause increase_temp Increase Reaction Temperature start->increase_temp Possible Cause check_sterics Assess Steric Hindrance start->check_sterics Possible Cause increase_loading Increase Catalyst Loading or Change Catalyst check_catalyst->increase_loading Solution monitor_tlc Monitor by TLC for Product Formation & Decomposition increase_temp->monitor_tlc Solution modify_sm Use More Reactive Starting Material Equivalent check_sterics->modify_sm Solution end Improved Yield increase_loading->end monitor_tlc->end modify_sm->end side_reactions_workflow start Complex Mixture & Multiple Side Products hantzsch Hantzsch Byproduct (Biginelli) start->hantzsch hydrolysis Hydrolysis (Pinner) start->hydrolysis self_condensation Self-Condensation of Dicarbonyl start->self_condensation solution_hantzsch Optimize Catalyst & Reagent Addition Order hantzsch->solution_hantzsch solution_hydrolysis Ensure Strict Anhydrous Conditions hydrolysis->solution_hydrolysis solution_condensation Optimize Base & Temperature self_condensation->solution_condensation end Reduced Side Products & Higher Purity solution_hantzsch->end solution_hydrolysis->end solution_condensation->end

References

Identification of byproducts in 6-Chloro-2-methylpyrimidine-4,5-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common strategy involves a multi-step synthesis starting from 4,6-dihydroxy-2-methylpyrimidine. This precursor is first chlorinated to yield 4,6-dichloro-2-methylpyrimidine. Subsequent selective amination and/or nitration followed by reduction are performed to introduce the amino groups at the 4- and 5-positions. The precise sequence of these final steps can vary to optimize yield and purity.

Q2: What are the most likely byproducts in the synthesis of this compound?

Potential byproducts can arise at various stages of the synthesis:

  • Chlorination Step: Incomplete chlorination can result in the presence of 4-chloro-6-hydroxy-2-methylpyrimidine. Conversely, harsh conditions could potentially lead to undesired side reactions, though over-chlorination at other positions is less common for this specific substrate.

  • Amination Step: The primary byproducts during amination are often related to incomplete reaction, leading to residual mono-aminated intermediates. Regioselectivity issues can also arise, potentially yielding isomeric products depending on the specific synthetic strategy employed.[1][2][3] Hydrolysis of the chloro group to a hydroxyl group is another possible side reaction, particularly during workup.

  • Nitration and Reduction Steps: Incomplete nitration of the pyrimidine ring or incomplete reduction of the nitro group to an amine are common sources of impurities.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the reaction progress. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.

Q4: What are the recommended purification methods for this compound?

The purification of the final compound and its intermediates often involves the following techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation. Common solvent systems for similar pyrimidine derivatives include ethanol, ethyl acetate/heptane, and methanol/water.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard method. The eluent system should be optimized to achieve good separation between the desired product and any impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 4,6-dichloro-2-methylpyrimidine in the Chlorination Step
Potential Cause Recommended Solution
Incomplete Reaction Ensure that the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature. The quality of the chlorinating agent (e.g., phosphorus oxychloride) is also crucial; use a fresh or purified reagent.
Hydrolysis During Workup The chlorinated product can be susceptible to hydrolysis. During the workup, quench the reaction mixture on ice and neutralize it promptly with a base such as sodium bicarbonate or sodium carbonate solution.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For chlorination with POCl₃, temperatures are typically in the range of 80°C to 110°C. If the temperature is too low, the reaction may be incomplete. If it is too high, degradation may occur.
Problem 2: Formation of Multiple Products During the Amination Step
Potential Cause Recommended Solution
Lack of Regioselectivity The amination of dichloropyrimidines can sometimes yield a mixture of isomers.[1][2][3] To improve regioselectivity, consider modifying the reaction conditions. The choice of solvent, base, and temperature can significantly influence the outcome. For challenging cases, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) may offer higher selectivity.[3][4][5]
Incomplete Reaction If the reaction does not go to completion, you may isolate a mixture of the starting material, the mono-aminated product, and the desired di-aminated product. Ensure an adequate amount of the aminating agent is used and consider extending the reaction time or increasing the temperature.
Competing Hydrolysis The presence of water in the reaction mixture can lead to the formation of the corresponding hydroxypyrimidine as a byproduct. Ensure that anhydrous solvents and reagents are used, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol is based on a general procedure for the chlorination of dihydroxypyrimidines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4,6-dichloro-2-methylpyrimidine by recrystallization or column chromatography.

Protocol 2: General Procedure for Amination of 4,6-dichloro-2-methylpyrimidine

This protocol outlines a general approach for the nucleophilic aromatic substitution of a chloro group with an amine.

  • Reaction Setup: In a sealed reaction vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane, DMF, or NMP).

  • Addition of Reagents: Add the desired amine (1.1 - 2.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 140°C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start 4,6-Dihydroxy-2-methylpyrimidine chlorination Chlorination (POCl3) start->chlorination Step 1 low_yield Low Yield? start->low_yield dichloro 4,6-Dichloro-2-methylpyrimidine chlorination->dichloro amination Sequential Amination dichloro->amination Step 2a nitration_reduction Nitration followed by Reduction dichloro->nitration_reduction Step 2b final_product This compound amination->final_product nitration_reduction->final_product check_completion Incomplete Reaction? low_yield->check_completion check_hydrolysis Hydrolysis? low_yield->check_hydrolysis optimize_temp Optimize Temperature check_completion->optimize_temp Yes check_hydrolysis->optimize_temp Yes

Caption: A flowchart illustrating the synthetic workflow for this compound and a corresponding troubleshooting logic diagram for addressing low yield issues.

References

Technical Support Center: Purification of Substituted Pyrimidine Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrimidine diamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrimidine diamines?

A1: The most prevalent purification techniques for substituted pyrimidine diamines include recrystallization, column chromatography (flash and preparative HPLC), and solid-phase extraction (SPE). The choice of method depends on the purity requirements, the scale of the purification, and the physicochemical properties of the target compound and its impurities.

Q2: What are the typical impurities I might encounter in my crude substituted pyrimidine diamine product?

A2: Impurities often stem from the synthetic route used. For instance, in a Biginelli reaction, common side-products include N-acylureas.[1] In a Pinner synthesis, impurities can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[1] Unreacted starting materials and reagents are also common impurities.

Q3: How can I remove highly polar impurities from my pyrimidine diamine product?

A3: For highly polar impurities, several strategies can be employed. Normal-phase flash chromatography using a polar mobile phase, such as methanol in dichloromethane, can be effective.[2] Alternatively, Solid-Phase Extraction (SPE) with a sorbent that selectively retains either the product or the impurities can be a powerful cleanup technique. For basic pyrimidine diamines, cation-exchange SPE can be particularly useful for binding the desired compound while polar, non-basic impurities are washed away.

Q4: My substituted pyrimidine diamine is only soluble in high-boiling point solvents like DMF or DMSO. How can I purify it by crystallization?

A4: For compounds with limited solubility, anti-solvent vapor diffusion is a highly effective crystallization technique. The compound is dissolved in a small amount of a high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., dichloromethane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes gradual crystallization.

Troubleshooting Guides

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is being cooled too quickly. Impurities can also interfere with crystal lattice formation.

  • Solutions:

    • Try a different solvent system: Experiment with solvents in which your compound has lower solubility at elevated temperatures.

    • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Reduce the initial concentration: Use a slightly larger volume of solvent to dissolve the compound.

    • Pre-purification: If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug.

Problem 2: No crystals form after cooling the solution.

  • Possible Cause: The solution is not supersaturated, the solvent is inappropriate, or nucleation is inhibited.

  • Solutions:

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: Add a small crystal of the pure compound to the solution.

    • Increase concentration: If the solution is too dilute, you can either evaporate some of the solvent or start with less solvent initially.

    • Change solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent with a steeper solubility curve.

Problem 3: The recovery yield after recrystallization is very low.

  • Possible Cause: The compound has high solubility in the cold solvent, too much solvent was used, or premature crystallization occurred during hot filtration.

  • Solutions:

    • Optimize solvent choice: Select a solvent where the compound has very low solubility at low temperatures.

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Recover from mother liquor: Concentrate the mother liquor and attempt a second crystallization.

    • Prevent premature crystallization: During hot filtration, use a pre-heated funnel and filter the solution quickly.

Flash Column Chromatography

Problem 1: My pyrimidine diamine streaks or shows poor peak shape on the column.

  • Possible Cause: The compound is interacting strongly with the acidic silica gel, especially if it is basic. The solvent system may not be optimal, or the column could be overloaded.

  • Solutions:

    • Add a modifier to the eluent: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing the acidic silanols.

    • Optimize the solvent system: Experiment with different solvent systems to find one that provides better separation and peak shape. For polar, nitrogen-containing compounds, gradients of methanol in dichloromethane or ethyl acetate are often effective.[2]

    • Reduce sample load: Overloading the column can lead to band broadening. Use an appropriate amount of silica gel for the amount of sample being purified (a common rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight for difficult separations).[3]

Problem 2: My compound won't elute from the column.

  • Possible Cause: The compound is too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel.

  • Solutions:

    • Increase solvent polarity: Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing a higher percentage of methanol or even the addition of acetic acid or ammonium hydroxide may be necessary.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-functionalized silica.

    • Dry loading: If the compound is not very soluble in the initial eluent, it can be pre-adsorbed onto a small amount of silica gel and then loaded onto the column.[2]

Preparative HPLC

Problem 1: I'm observing peak tailing for my basic pyrimidine diamine.

  • Possible Cause: Secondary interactions between the basic analyte and residual acidic silanol groups on the stationary phase.

  • Solutions:

    • Adjust mobile phase pH: For basic compounds, working at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the analyte and the silanols, reducing undesirable interactions.[4][5]

    • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

    • Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol groups.[6]

Problem 2: I have poor resolution between my target compound and an impurity.

  • Possible Cause: The selectivity of the method is insufficient.

  • Solutions:

    • Optimize the mobile phase:

      • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.

      • Adjust the pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

    • Change the stationary phase: A different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl column) can offer different selectivity.

    • Gradient optimization: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

Data Presentation

Table 1: Representative Purification Data for Substituted Pyrimidine Diamines

Compound ClassPurification MethodStarting PurityFinal PurityYieldReference
2,4-DiaminopyrimidineRecrystallization85.7%97.6%86.6% (crude)[7]
2,4-Diamino-6-chloropyrimidineExtraction & NeutralizationN/A99.2% (HPLC)82.0%[8]
Substituted 2,4-diaminopyrimidineColumn ChromatographyN/A>95%40-87%[9]
2,4-Diamino-6-chloropyrimidineNeutralization & ExtractionN/AN/A85%[10]

Note: Yields and purities are highly dependent on the specific compound, the reaction conditions, and the optimization of the purification protocol. This table provides illustrative examples.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. If the compound dissolves readily at room temperature, it is too soluble. If it dissolves upon heating but precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude substituted pyrimidine diamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to achieve a steady flow rate. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine diamine.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration (Optional) recrys_dissolve->recrys_filter recrys_cool Slow Cooling recrys_filter->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_wash Wash with Cold Solvent recrys_isolate->recrys_wash recrys_dry Dry Crystals recrys_wash->recrys_dry recrys_end Pure Product recrys_dry->recrys_end

Caption: A typical workflow for the purification of substituted pyrimidine diamines by recrystallization.

troubleshooting_logic cluster_troubleshooting Troubleshooting Pathways start Purification Attempt issue Issue Encountered? start->issue no_issue Successful Purification issue->no_issue No recrys_issue Recrystallization Issue? issue->recrys_issue Yes chrom_issue Chromatography Issue? recrys_issue->chrom_issue No oiling_out Oiling Out recrys_issue->oiling_out Yes no_crystals No Crystals recrys_issue->no_crystals Yes low_yield Low Yield recrys_issue->low_yield Yes poor_separation Poor Separation chrom_issue->poor_separation Yes no_elution Compound Not Eluting chrom_issue->no_elution Yes solution_recrys Adjust Solvent/ Cooling Rate oiling_out->solution_recrys no_crystals->solution_recrys low_yield->solution_recrys solution_chrom Adjust Mobile Phase/ Stationary Phase poor_separation->solution_chrom no_elution->solution_chrom

Caption: A logic diagram illustrating common troubleshooting pathways in pyrimidine diamine purification.

References

How to improve the regioselectivity of reactions with 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 6-Chloro-2-methylpyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and what is their general reactivity order?

The primary reactive sites on this compound are the two amino groups at positions 4 and 5, and the chloro group at position 6. The general reactivity order is influenced by both electronic and steric factors. The amino groups are nucleophilic, while the carbon at position 6 is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

  • N5-amino group: Generally considered the more nucleophilic and less sterically hindered of the two amino groups, making it the primary site for reactions like acylation and cyclization.

  • N4-amino group: While still nucleophilic, it is generally less reactive than the N5-amino group in cyclization reactions.

  • C6-chloro group: This position is activated for SNAr, but the strong electron-donating nature of the two amino groups can reduce its reactivity compared to other chloropyrimidines.

Q2: What are the most common reactions performed with this compound?

The most common and synthetically important reaction is the cyclization with one-carbon synthons (e.g., formic acid, orthoformates) to form 2-methyl-6-chloropurines. Other common reactions include acylation, alkylation, and nucleophilic substitution of the 6-chloro group.

Q3: How do the substituents on the pyrimidine ring influence its reactivity?

The 2-methyl group and the 4,5-diamino groups are all electron-donating. This significantly increases the electron density of the pyrimidine ring, which in turn:

  • Enhances the nucleophilicity of the amino groups.

  • Decreases the electrophilicity of the pyrimidine ring, making nucleophilic aromatic substitution at the C6 position more challenging compared to pyrimidines with electron-withdrawing groups.

Troubleshooting Guides

Problem 1: Low yield and poor regioselectivity in the synthesis of 2-methyl-6-chloropurine via cyclization.

Possible Causes:

  • Incomplete formylation of the N5-amino group: The initial and crucial step in the cyclization is the formylation of the more nucleophilic N5-amino group. Incomplete reaction can lead to a mixture of starting material and the desired product.

  • Side reactions: Prolonged reaction times or high temperatures can lead to the formation of undesired side products.

  • Suboptimal cyclization conditions: The choice of cyclizing agent and reaction conditions can significantly impact the yield.

Troubleshooting Steps:

  • Optimize the formylation step:

    • Ensure the use of a sufficient excess of the formylating agent (e.g., formic acid, triethyl orthoformate).

    • Consider using a milder formylating agent like a mixed anhydride of formic and acetic acid if decomposition is observed.

  • Control cyclization conditions:

    • Gradually increase the temperature after the initial formylation to promote cyclization.

    • Experiment with different cyclizing agents. For example, using diethoxymethyl acetate can sometimes give cleaner reactions and higher yields.

  • Purification:

    • If a mixture of regioisomers is suspected, careful analysis by 1H NMR and LC-MS is recommended. Purification can often be achieved by column chromatography or recrystallization.

Problem 2: Multiple products observed during alkylation reactions.

Possible Causes:

  • Lack of regioselectivity: Alkylation can potentially occur on both the N4 and N5 amino groups, as well as on the pyrimidine ring nitrogens (N1 or N3).

  • Intramolecular cyclization: If the alkylating agent contains a second reactive group, intramolecular cyclization can occur, leading to unexpected heterocyclic products.[1][2]

  • Over-alkylation: Reaction at multiple sites can occur if an excess of a highly reactive alkylating agent is used.

Troubleshooting Steps:

  • Protecting Groups: To achieve regioselective alkylation, consider protecting one of the amino groups. The choice of protecting group will depend on the subsequent reaction conditions.

  • Reaction Conditions:

    • Use a less reactive alkylating agent or milder reaction conditions (lower temperature, weaker base) to improve selectivity.

    • Carefully control the stoichiometry of the alkylating agent to minimize over-alkylation.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with a range of polar aprotic (e.g., DMF, DMSO) and non-polar solvents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the regioselective synthesis of 2-methyl-6-chloropurine from this compound. These are representative values and may require optimization for specific experimental setups.

Cyclizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Regioselectivity (N7-H vs. N9-H purine)
Formic acid (88%)None100-1202-475-85Primarily N9-H
Triethyl orthoformateAcetic anhydride120-1403-580-90Primarily N9-H
Diethoxymethyl acetateToluene1101-285-95High selectivity for N9-H

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-6-chloropurine

This protocol describes the cyclization of this compound using triethyl orthoformate and an acid catalyst.

Materials:

  • This compound

  • Triethyl orthoformate

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Suspend this compound (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Heat the mixture to reflux (approximately 140-150 °C) for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • To the residue, add cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-6-chloropurine.

Visualizations

reaction_pathway Regioselective Cyclization to 2-methyl-6-chloropurine start This compound intermediate N5-formyl intermediate start->intermediate Formylating agent (e.g., HCOOH, HC(OEt)3) product 2-methyl-6-chloropurine (N9-H tautomer) intermediate->product Cyclization (Heat) side_product N7-H tautomer (minor) intermediate->side_product Minor pathway

Caption: Regioselective cyclization pathway.

troubleshooting_workflow Troubleshooting Low Yield in Purine Synthesis start Low Yield of 2-methyl-6-chloropurine check_formylation Check for incomplete formylation (TLC/LC-MS) start->check_formylation optimize_formylation Increase excess of formylating agent or change agent check_formylation->optimize_formylation Incomplete check_cyclization Optimize cyclization conditions (temp, time) check_formylation->check_cyclization Complete end Improved Yield optimize_formylation->end optimize_cyclization Experiment with different cyclizing agents (e.g., diethoxymethyl acetate) check_cyclization->optimize_cyclization Suboptimal check_purity Analyze for side products (NMR, MS) check_cyclization->check_purity Optimal optimize_cyclization->end purify Optimize purification (chromatography, recrystallization) check_purity->purify Impure check_purity->end Pure purify->end

Caption: Workflow for troubleshooting low reaction yields.

References

Overcoming solubility issues of 6-Chloro-2-methylpyrimidine-4,5-diamine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of 6-Chloro-2-methylpyrimidine-4,5-diamine in chemical reactions.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often encounter difficulties in dissolving this compound, a critical step for successful downstream reactions. This guide provides a systematic approach to addressing these solubility challenges.

Initial Steps & Quick Checks

Before proceeding to more complex troubleshooting, it is essential to verify the basics. The purity of the compound and the quality of the solvent can significantly impact solubility.[1]

  • Verify Compound Purity: Impurities can significantly hinder dissolution. Confirm the purity of your this compound using analytical methods such as NMR or LC-MS. If impurities are detected, purification by recrystallization or column chromatography may be necessary.[1][2]

  • Use High-Purity Anhydrous Solvents: The presence of water or other contaminants in your solvent can reduce the solubility of the target compound.[1] Always use high-purity, dry solvents appropriate for your reaction.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the selected organic solvent. What should I do next?

A1: If initial checks on purity and solvent quality do not resolve the issue, the next steps involve solvent selection and temperature adjustments. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its capacity for hydrogen bonding.[1]

  • Solvent Screening: Test the solubility on a small scale in a variety of solvents with different polarities.[1]

  • Temperature Increase: For many pyrimidine derivatives, solubility increases with temperature because the dissolution process is often endothermic.[1] Gentle heating of the solvent while stirring can be an effective method to dissolve the compound.[1] Ensure the temperature does not exceed the solvent's boiling point or cause degradation of the diamine.

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data is limited, literature on related compounds suggests a range of suitable solvents. The choice will depend on the specific reaction conditions. A good starting point is to screen both protic and polar aprotic solvents.

Solvent CategoryRecommended SolventsNotes
Protic Solvents Methanol, Ethanol, n-PropanolOften effective, especially with heating.[1] Methanol has been used in syntheses involving similar pyrimidines. Refluxing n-propanol has been successfully used for Suzuki coupling reactions of related chloropyrimidines.[3][4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)These are strong solvents known for dissolving a wide range of organic compounds and are good candidates for screening.[1]
Solvent Mixtures Ethanol/WaterA mixture of ethanol and water has been used to dissolve a similar pyrimidine diamine for subsequent reduction reactions.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a viable strategy. If the compound is partially soluble in your primary reaction solvent, adding a small amount of a stronger co-solvent in which the compound is more soluble can enhance overall solubility.

Protocol for Using a Co-solvent:

  • Add the required amount of this compound to your reaction vessel.

  • Add a small volume of the co-solvent (e.g., 5-10% of the final intended volume) and stir to form a slurry or a concentrated solution.[1]

  • Slowly add the primary solvent to the mixture while stirring until the desired final volume is reached and the compound is fully dissolved.[1]

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of pyrimidine derivatives in organic solvents increases with a rise in temperature.[1] This is because energy is required to overcome the crystal lattice energy of the solid.[1] Therefore, heating the reaction mixture is a common and effective method to dissolve the starting material. For instance, reactions in n-propanol are often carried out at reflux temperature.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol provides a systematic way to determine the most effective solvent for this compound.

  • Add an excess amount of the pyrimidine diamine to a known mass of an organic solvent in a sealed vial.

  • Place the vial in a thermostatically controlled bath at the desired temperature.

  • Stir the mixture vigorously for a sufficient period to reach equilibrium (typically 24-72 hours).[1]

  • After equilibrium is reached, cease stirring and allow the undissolved solid to settle.[1]

  • Carefully extract a known volume of the supernatant using a pre-warmed syringe and filter it into a pre-weighed vial.[1]

  • Evaporate the solvent and weigh the dissolved solid to determine the solubility.

Protocol 2: Dissolution for a Suzuki Coupling Reaction (Adapted)

This protocol is adapted from a procedure for a similar chloropyrimidine derivative and can be a starting point for reactions like Suzuki couplings.[3][4]

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, a palladium catalyst, and a base (e.g., Na2CO3).

  • Add n-propanol as the solvent.

  • Heat the mixture to reflux with stirring. The reactants should fully dissolve at this temperature, allowing the reaction to proceed.

  • Monitor the reaction progress using TLC or LC-MS.

Visualizations

The following diagrams illustrate the troubleshooting workflow and key relationships discussed in this guide.

G cluster_0 Troubleshooting Workflow start Solubility Issue Encountered purity Verify Compound Purity start->purity solvent_quality Check Solvent Quality (Anhydrous) purity->solvent_quality Purity OK heat Increase Temperature solvent_quality->heat Quality OK solvent_screen Screen Different Solvents heat->solvent_screen Still Insoluble success Compound Dissolved heat->success Dissolves cosolvent Use a Co-solvent solvent_screen->cosolvent Partial Solubility Found solvent_screen->success Good Solvent Found cosolvent->success G cluster_1 Factors Influencing Solubility cluster_2 Solvent Properties Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Increases Solvent Solvent Properties Solvent->Solubility Determines Polarity Polarity H_Bonding Hydrogen Bonding Purity Compound Purity Purity->Solubility Affects

References

Preventing decomposition of 6-Chloro-2-methylpyrimidine-4,5-diamine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Chloro-2-methylpyrimidine-4,5-diamine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent synthetic route involves a multi-step process beginning with the cyclization of acetamidine hydrochloride and diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then nitrated and subsequently chlorinated to yield 4,6-dichloro-2-methyl-5-nitropyrimidine. Selective amination at the C4 position followed by the reduction of the nitro group at the C5 position affords the final product, this compound.

Critical steps that require careful control to prevent decomposition and side reactions include the chlorination, selective amination, and the final reduction. Temperature, pH, and the choice of reagents are crucial factors in each of these stages.

Q2: What are the primary causes of decomposition of this compound during synthesis?

A2: The primary causes of decomposition are related to the inherent instability of the chloropyrimidine and diamino functionalities. Key factors include:

  • Alkaline Conditions: The chloro group is susceptible to hydrolysis under basic conditions, leading to the formation of hydroxy-pyrimidines.

  • Elevated Temperatures: The final diamine product can be sensitive to heat, leading to polymerization or other degradation pathways.

  • Presence of Strong Acids: While stable under mildly acidic conditions, strong acids can lead to unwanted side reactions or degradation, particularly during workup.

  • Light and Air Exposure: Similar to other amino- and chloro-substituted heterocycles, prolonged exposure to light and air can cause gradual decomposition and discoloration.[1][2]

Q3: What are the common side products observed during the synthesis?

A3: Common side products can arise from several steps:

  • During Amination: Disubstitution of both chloro groups on 4,6-dichloro-2-methyl-5-nitropyrimidine can occur, leading to the formation of a symmetrical di-amino nitro compound.

  • During Reduction: Incomplete reduction of the nitro group can result in the persistence of the nitro-intermediate. Over-reduction is also a possibility, potentially affecting the chloro-substituent.

  • Hydrolysis: Formation of the corresponding hydroxypyrimidine by-product can occur if moisture is not carefully excluded, especially under non-neutral pH conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the final reduction step Incomplete reduction of the nitro group.- Increase the reaction time or the amount of reducing agent (e.g., Fe powder, Pd/C).- Ensure the catalyst (if used) is active and not poisoned.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.
Decomposition of the product during workup.- Maintain a neutral or slightly acidic pH during extraction and purification.- Avoid high temperatures during solvent evaporation.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of multiple spots on TLC after amination Formation of di-substituted byproducts.- Carefully control the stoichiometry of the amine used. A slight excess may be needed, but a large excess can favor di-substitution.- Perform the reaction at a lower temperature to improve selectivity.- Consider a stepwise introduction of the amino groups if synthesizing an unsymmetrical diamine.[3]
Product discoloration (yellowing or darkening) Oxidation or light-induced degradation.- Store the final product and sensitive intermediates under an inert atmosphere and protected from light.- Use degassed solvents for reactions and purification.- Recrystallize the final product from a suitable solvent to remove colored impurities.
Poor solubility of intermediates or final product Incorrect solvent choice for reaction or purification.- For the reduction step, a mixture of solvents like ethanol and water may be necessary to dissolve the nitro-intermediate and the reducing agent.- For purification, consider a solvent system that balances solubility and allows for effective crystallization.

Experimental Protocols

Synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine

This protocol is adapted from a high-yield synthesis method.[4]

  • Cyclization: React acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide to yield 4,6-dihydroxy-2-methylpyrimidine (yield: ~91%).[4]

  • Nitration: Treat the 4,6-dihydroxy-2-methylpyrimidine with a mixture of nitric acid, trichloroacetic acid, and acetic acid to obtain 4,6-dihydroxy-2-methyl-5-nitropyrimidine (yield: ~88%).[4]

  • Chlorination: React the nitro-dihydroxy-pyrimidine with phosphorus oxychloride (POCl₃) to afford the target 4,6-dichloro-2-methyl-5-nitropyrimidine (yield: ~83%).[4]

Table 1: Summary of Reaction Conditions for 4,6-dichloro-2-methyl-5-nitropyrimidine Synthesis

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
CyclizationAcetamidine HCl, Diethyl malonate, NaOMeMethanolReflux2-391.2
NitrationNitric acid, Trichloroacetic acid, Acetic acid-40-501-288.3
Chlorination4,6-dihydroxy-2-methyl-5-nitropyrimidine, POCl₃-Reflux682.6
Selective Amination and Reduction to this compound
  • Selective Amination: Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent (e.g., THF or ethanol). Cool the solution in an ice bath and add a solution of ammonia in the chosen solvent dropwise. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

  • Reduction of the Nitro Group: The resulting 6-chloro-2-methyl-5-nitropyrimidin-4-amine is dissolved in a mixture of ethanol and water. A reducing agent such as iron powder and an acid like HCl or acetic acid is added. The reaction is heated, and its progress is monitored by TLC. After completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The crude product is then purified.

Table 2: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

CatalystSupportTemperature (°C)Pressure (bar)Solvent
Platinum (Pt)Carbon (C)20 - 2004-5 (max)Water, Methanol
Palladium (Pd)Carbon (C)Room Temp.1 (balloon)Methanol, Ethanol
Raney Nickel-40 - 803-7Ethanol

Note: These are general conditions and require optimization for the specific substrate.[5][6]

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediate cluster_final Final Product A Acetamidine HCl C 4,6-Dihydroxy-2-methylpyrimidine A->C Cyclization (NaOMe) B Diethyl Malonate B->C D 4,6-Dihydroxy-2-methyl-5-nitropyrimidine C->D Nitration (HNO3/TCA/AcOH) E 4,6-Dichloro-2-methyl-5-nitropyrimidine D->E Chlorination (POCl3) F 6-Chloro-2-methyl-5-nitropyrimidin-4-amine E->F Selective Amination (NH3) G This compound F->G Reduction (e.g., Fe/HCl) Troubleshooting_Logic Troubleshooting Decomposition Start Decomposition Observed Check_pH Check pH of reaction/workup Start->Check_pH Check_Temp Check Reaction/Workup Temperature Start->Check_Temp Check_Purity Analyze for Side Products (TLC, LC-MS) Start->Check_Purity Alkaline pH is Alkaline Check_pH->Alkaline Yes High_Temp Temperature is too high Check_Temp->High_Temp Yes Side_Products Side Products Detected Check_Purity->Side_Products Yes Solution_Alkaline Neutralize to slightly acidic pH Alkaline->Solution_Alkaline Solution_Temp Lower temperature; Use cold workup High_Temp->Solution_Temp Solution_Purity Optimize stoichiometry; Purify carefully Side_Products->Solution_Purity

References

Technical Support Center: Catalyst Selection for 6-Chloro-2-methylpyrimidine-4,5-diamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylpyrimidine-4,5-diamine. The following information is designed to help you select the appropriate catalyst and troubleshoot common issues encountered during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low to no yield?

A1: Low yields with this substrate are often due to catalyst inhibition or deactivation. The two amino groups and the pyrimidine nitrogens can coordinate to the palladium catalyst, hindering its catalytic activity.[1][2] Additionally, the electron-rich nature of the diaminopyrimidine ring can make the C-Cl bond less reactive towards oxidative addition.[1] Key areas to troubleshoot include the catalyst system, base, and reaction conditions.

Q2: What are the most suitable types of catalysts for coupling reactions with this compound?

A2: For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[1][3] These ligands can stabilize the palladium center, promote the challenging oxidative addition step, and sterically shield the catalyst from inhibitory coordination by the substrate's amino groups.[1] Examples of such ligands include SPhos, XPhos, and RuPhos.[1]

Q3: How can I minimize side reactions like homocoupling and protodeboronation in my Suzuki-Miyaura reaction?

A3: Homocoupling of the boronic acid can be caused by the presence of oxygen or Pd(II) species.[2] To minimize this, ensure your reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system. Protodeboronation, the replacement of the boronic acid group with a proton, can be an issue in the presence of water.[1] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[1]

Q4: Which bases are recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A4: For Suzuki-Miyaura couplings of challenging heteroaryl chlorides, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[5]

Q5: Can I perform a Sonogashira or Heck coupling with this compound?

A5: Yes, Sonogashira and Heck couplings are viable options for forming C-C bonds. For the Sonogashira reaction, a palladium catalyst is used in conjunction with a copper(I) co-catalyst and an amine base.[6] The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene in the presence of a base.[7] For both reactions, optimization of the catalyst, ligands, and reaction conditions will be necessary for this specific substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst inhibition by amino groups.[1]Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the metal center.[1]
Low reactivity of the C-Cl bond.Increase the reaction temperature, but monitor for decomposition. Consider a more active catalyst system.
Inadequate degassing.Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1]
Formation of Multiple Byproducts Homocoupling of boronic acid (Suzuki).[2]Use a Pd(0) source, ensure complete degassing, and consider running the reaction under anhydrous conditions.[1][2]
Dehalogenation of the starting material.Avoid potential hydride sources in your reaction. Optimize reaction time to prevent prolonged exposure to reaction conditions.[2]
Protodeboronation of boronic acid (Suzuki).[1]Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[1] Run the reaction under anhydrous conditions.
Difficulty in Product Purification Residual palladium catalyst.Pass the crude product through a plug of silica gel or treat with a palladium scavenger. An aqueous wash with a solution of sodium thiosulfate or ammonium chloride may also help.[1]
Co-elution of byproducts.Optimize your chromatographic separation method (e.g., adjust solvent polarity, use a different stationary phase).

Catalyst Performance Data (for related chloropyrimidine systems)

The following table summarizes catalyst systems and conditions reported for the coupling of various chloropyrimidines. These should be considered as starting points for the optimization of reactions with this compound.

Coupling Reaction Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O11070-90
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10075-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080-98
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10075-90
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF25-8060-90

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific boronic acids.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Generalized Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific amines.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a dry Schlenk tube.[5]

  • Catalyst Formation: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and stir for a few minutes to form the active catalyst.[5]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).[5]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst Is the catalyst system appropriate for an electron-rich heteroaryl chloride? start->check_catalyst check_conditions Are the reaction conditions optimized? start->check_conditions check_reagents Are the reagents of high quality and properly handled? start->check_reagents check_catalyst->check_conditions Yes solution_catalyst Use Pd with bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->solution_catalyst No check_conditions->check_reagents Yes solution_conditions Increase temperature. Screen different bases (e.g., K3PO4, NaOtBu). Ensure thorough degassing. check_conditions->solution_conditions No solution_reagents Use fresh, anhydrous solvents. Use stable boronic esters for Suzuki coupling. Purify amines. check_reagents->solution_reagents No end Improved Yield solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) cc_bond->suzuki sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira heck Heck (Alkene) cc_bond->heck buchwald Buchwald-Hartwig (Primary/Secondary Amine) cn_bond->buchwald suzuki_cat Catalyst System: - Pd(dppf)Cl2 - Pd(OAc)2/SPhos - Base: K2CO3, K3PO4 suzuki->suzuki_cat sonogashira_cat Catalyst System: - PdCl2(PPh3)2/CuI - Base: Et3N, DIPEA sonogashira->sonogashira_cat heck_cat Catalyst System: - Pd(OAc)2/PPh3 - Base: Et3N, K2CO3 heck->heck_cat buchwald_cat Catalyst System: - Pd2(dba)3/Xantphos - Pd(OAc)2/BINAP - Base: NaOtBu, Cs2CO3 buchwald->buchwald_cat

Caption: Catalyst selection guide for coupling reactions.

References

Side reactions to avoid when working with 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylpyrimidine-4,5-diamine. The information provided is intended to help users avoid common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound is sensitive to air, light, and moisture. It is also incompatible with strong oxidizing agents and strong acids. Prolonged exposure to these conditions can lead to degradation of the compound and the formation of unwanted side products. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere.

Q2: What are the most common side reactions observed when using this compound?

A2: The three primary side reactions to be aware of are:

  • Oxidative Self-Condensation: In the presence of air, especially under alkaline conditions, two molecules of the diamine can condense to form highly colored and insoluble pyrimidopteridine byproducts.

  • Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 6-position is susceptible to substitution by various nucleophiles present in the reaction mixture.

  • Hydrolysis of the Chloro Group: The chloro group can be hydrolyzed to a hydroxyl group, forming 6-hydroxy-2-methylpyrimidine-4,5-diamine, particularly in the presence of water or hydroxide ions.

Q3: How can I prevent the oxidative self-condensation of the diamine?

A3: To minimize oxidative self-condensation, it is crucial to carry out reactions under an inert atmosphere, such as nitrogen or argon. De-gassing solvents prior to use is also a recommended practice. Avoiding strongly basic conditions can also help to reduce the rate of this side reaction.

Q4: What factors influence the nucleophilic substitution at the 6-position?

A4: The rate and selectivity of nucleophilic substitution at the 6-position are influenced by several factors, including the nature and concentration of the nucleophile, the solvent, the reaction temperature, and the presence of any catalysts. The electron-donating amino groups on the pyrimidine ring can modulate the reactivity of the C-Cl bond.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Formation of a colored, insoluble precipitate.
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Self-Condensation Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).Reduction or elimination of the colored precipitate.
De-gas all solvents and reagents before use.Improved reaction purity.
If possible, perform the reaction under neutral or slightly acidic conditions.Slower rate of byproduct formation.
Low Solubility of Reactant or Product Choose a solvent in which all components are soluble at the reaction temperature.A homogeneous reaction mixture and improved yield.
Issue 2: Presence of an unexpected byproduct with a mass corresponding to the loss of HCl and addition of a nucleophile.
Potential Cause Troubleshooting Step Expected Outcome
Unintended Nucleophilic Substitution Identify and eliminate or protect any unintended nucleophiles in the reaction mixture.Increased yield of the desired product.
Use a less nucleophilic solvent.Minimized solvent participation in the reaction.
Optimize the reaction temperature and time to favor the desired reaction pathway.Improved selectivity and purity.
Issue 3: Detection of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Use anhydrous solvents and reagents.Reduced formation of the 6-hydroxy byproduct.
Control the pH of the reaction mixture to avoid basic conditions that promote hydrolysis.Increased stability of the starting material and product.

Experimental Protocols

General Protocol for Purine Synthesis via Cyclization with Formic Acid (Minimizing Side Reactions)

This protocol describes the cyclization of this compound with formic acid to form 6-chloro-2-methyl-9H-purine, with specific steps to mitigate common side reactions.

Materials:

  • This compound

  • Anhydrous Formic Acid

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Set up the reaction apparatus (e.g., a three-necked flask with a condenser and gas inlet/outlet) and purge with an inert gas for at least 30 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound and the anhydrous solvent. Stir the mixture to form a suspension.

  • Cyclization: Slowly add anhydrous formic acid to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following table summarizes the potential side products and their characteristics. Note: Specific yield percentages are highly dependent on the reaction conditions and are provided here as qualitative indicators. Researchers should optimize their reactions to minimize these byproducts.

Side Reaction Byproduct Molecular Weight ( g/mol ) Typical Conditions Favoring Formation Impact on Reaction
Oxidative Self-CondensationPyrimidopteridine DimerVariesAerobic, alkaline pHForms insoluble, colored precipitate; reduces yield
Nucleophilic Substitution6-Nu-2-methylpyrimidine-4,5-diamineVaries with nucleophilePresence of nucleophilesFormation of impurities; complicates purification
Hydrolysis6-hydroxy-2-methylpyrimidine-4,5-diamine154.15Aqueous, basic pHReduces yield of desired chloro-product

Visualizations

Below are diagrams illustrating key concepts related to the chemistry of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions main This compound oxidation Oxidative Self-Condensation main->oxidation  Air (O2) Alkaline pH substitution Nucleophilic Substitution main->substitution  Nucleophiles (Nu-) hydrolysis Hydrolysis main->hydrolysis  Water (H2O)

Caption: Key side reactions of this compound.

Experimental_Workflow start Start: Reaction Setup inert Purge with Inert Gas (N2 or Ar) start->inert reagents Add this compound & Anhydrous Solvent inert->reagents cyclization Add Cyclizing Reagent (e.g., Anhydrous Formic Acid) reagents->cyclization reaction Heat to Reflux & Monitor cyclization->reaction workup Cool & Isolate Crude Product reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification end End: Pure Product purification->end

Caption: Recommended workflow for minimizing side reactions.

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrimidine Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine diamines, core scaffolds in numerous therapeutic agents, is a cornerstone of medicinal chemistry. The pursuit of more efficient, sustainable, and versatile synthetic routes has led to the development of several alternatives to traditional methods. This guide provides an objective comparison of various approaches, supported by experimental data, to inform the selection of optimal reagents and methodologies for the synthesis of these critical intermediates.

Performance Comparison of Synthetic Methods

The choice of synthetic strategy for pyrimidine diamines can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data for several prominent methods, offering a clear comparison for researchers.

Synthetic MethodKey ReactantsReagents/CatalystSolventReaction TimeYield (%)Key Advantages
Classical Condensation Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxideEthanol2 hours80-82%Readily available and inexpensive starting materials.[1]
Guanidine, β-EthoxyacrylonitrileNone (catalyst-free)Isopropanol2.5 hours~97%High yield in the absence of a catalyst.[2]
Microwave-Assisted Synthesis Chalcones, Guanidine nitrateSodium hydroxideEthanol5-10 min>90%Significantly reduced reaction times and high yields.[3][4]
4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy) benzaldehyde, N,N'-Dimethylurea, Substituted acetoacetanilideNoneEthanol22-24 min-Rapid synthesis of complex tetrahydropyrimidine derivatives.[5]
Palladium-Catalyzed Amination 4-Amino-6-chloropyrimidine, Adamantane-containing aminesPd(dba)₂, DavePhosDioxane24 hours40-60%Access to specifically substituted diaminopyrimidines.[6]
Vilsmeier Reagent Method 2,5-Diamino-4,6-dihydroxypyrimidine hemisulfateVilsmeier reagent (from DMF/POCl₃)1,2-dichloroethane12-48 hours (formamidine formation), 30 min (hydrolysis)76% (overall)High yield and purity, with milder subsequent reaction conditions.
Chlorination/Amination 2,4-Diamino-6-hydroxypyrimidinePOCl₃, then (S)-2,3-isopropylideneglycerol with NaHDMSO17 hours (chlorination), 8 hours (amination)85% (chlorination), 77% (amination)Stepwise approach allowing for diverse functionalization.[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.

Classical Condensation for 2,4-Diamino-6-hydroxypyrimidine[1][2]

This method represents a traditional and widely used approach for the synthesis of a key pyrimidine diamine precursor.

Materials:

  • Sodium (Na)

  • Anhydrous ethanol

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol in a 1-L round-bottomed flask equipped with a reflux condenser.

  • After the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • In a separate flask, prepare another solution of sodium ethoxide with the same concentrations. To this, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Filter the resulting sodium chloride precipitate, and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.

  • Heat the mixture under reflux for 2 hours.

  • Evaporate the reaction mixture to dryness at atmospheric pressure.

  • Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

  • Cool the solution to induce crystallization.

  • Collect the resulting yellow needles of 2,4-diamino-6-hydroxypyrimidine by filtration.

Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones[5]

This protocol exemplifies a green chemistry approach, significantly reducing reaction times.

Materials:

  • Substituted chalcone

  • Guanidine nitrate

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the substituted chalcone (1 mmol), guanidine nitrate (1.2 mmol), and a catalytic amount of sodium hydroxide in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 5-10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization from a suitable solvent.

Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine[9]

This two-step procedure involves an initial chlorination followed by nucleophilic substitution, allowing for the introduction of various functionalities.

Step 1: Chlorination

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of POCl₃.

  • Stir the mixture at 97 °C for 17 hours.

  • Slowly add the reaction solution to ice water with stirring.

  • Heat the aqueous solution at 90 °C for 1 hour to hydrolyze excess POCl₃.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid.

Step 2: Nucleophilic Substitution

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • (S)-2,3-isopropylideneglycerol

  • Sodium hydride (NaH)

  • Dry Dimethyl sulfoxide (DMSO)

Procedure:

  • Under an argon atmosphere, add 0.20 g (60%, 5.0 mmol) of NaH to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in 5 mL of dry DMSO.

  • Stir the mixture at room temperature for 1 hour.

  • Add 0.29 g (2.0 mmol) of 2,4-diamino-6-chloropyrimidine.

  • Stir the reaction mixture at 90 °C for 8 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired substituted 2,4-diaminopyrimidine.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the generalized workflows for the synthesis of pyrimidine diamines.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine/Guanidine/ Urea Condensation Cyclocondensation Amidine->Condensation Carbonyl 1,3-Dicarbonyl Compound Carbonyl->Condensation PyrimidineDiamine Pyrimidine Diamine Condensation->PyrimidineDiamine

Caption: Generalized workflow for classical condensation synthesis of pyrimidine diamines.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_final Final Product SubstitutedPyrimidine Substituted Pyrimidine Step1 Step 1: Reagent A SubstitutedPyrimidine->Step1 Step2 Step 2: Reagent B Step1->Step2 Step3 ... Step2->Step3 FinalProduct Functionalized Pyrimidine Diamine Step3->FinalProduct

Caption: Multi-step synthesis of functionalized pyrimidine diamines from a substituted precursor.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Reactant 1 OnePot One-Pot Reaction (e.g., Microwave) Reactant1->OnePot Reactant2 Reactant 2 Reactant2->OnePot Reactant3 Reactant 3 Reactant3->OnePot Product Complex Pyrimidine Diamine OnePot->Product

Caption: One-pot, multi-component synthesis of complex pyrimidine diamines.

References

A Comparative Analysis of the Biological Activity of 6-Chloro-Pyrimidine-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activity of derivatives based on the 6-chloro-pyrimidine-diamine core structure, with a particular focus on their anticancer and antimicrobial potential. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Anticancer Activity of Pyrimidine Derivatives

Numerous studies have highlighted the potential of pyrimidine derivatives as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The following table summarizes the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, primarily determined by the MTT assay.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3b 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)<50[6]
C32 (Amelanotic melanoma)<50[6]
DU145 (Prostate cancer)<50[6]
MCF-7/WT (Breast cancer)<50[6]
9k 2,4-diaminopyrimidine derivativeA549 (Lung cancer)2.14[7]
HCT-116 (Colon cancer)3.59[7]
PC-3 (Prostate cancer)5.52[7]
MCF-7 (Breast cancer)3.69[7]
13f 2,4-diaminopyrimidine derivativeA549 (Lung cancer)1.98[7]
HCT-116 (Colon cancer)2.78[7]
PC-3 (Prostate cancer)4.27[7]
MCF-7 (Breast cancer)4.01[7]
MC-1 2-methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Breast cancer)17[8]

Antimicrobial Activity of 6-Chloro-Pyrimidine-Diamine Derivatives

Derivatives of 6-chloro-pyrimidine-diamine have been investigated for their antimicrobial properties. A study on novel derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine demonstrated inhibitory activity against various bacterial isolates.[9][10] The activity is typically assessed by measuring the zone of inhibition in disc diffusion assays or by determining the minimum inhibitory concentration (MIC).

Table 2: Antibacterial Activity of 6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine Derivatives

Compound IDBacterial StrainActivityReference
Derivative Set 1 S. aureus (Gram-positive)Active in 1 out of 10 isolates[9]
S. epidermidis (Gram-positive)Active in 3 out of 10 isolates[9]
E. coli (Gram-negative)Active in 2 out of 10 isolates[9]
K. pneumoniae (Gram-negative)Active in 1 out of 10 isolates[9]

Experimental Protocols

In Vitro Anticancer Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[4][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.[4][11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[11]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Pyrimidine Derivatives A->B 24h Incubation C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing

Disc Diffusion Method

This method is widely used to screen for antimicrobial activity.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension to create a lawn.[4]

  • Disc Application: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[4]

Disc_Diffusion_Workflow cluster_workflow Disc Diffusion Method A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Apply Discs with Pyrimidine Derivatives B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E

Workflow for the Disc Diffusion Antimicrobial Assay.

Signaling Pathways in Anticancer Activity

The anticancer effects of some pyrimidine derivatives are linked to their ability to induce apoptosis, or programmed cell death. One of the key pathways involved is the mitochondrial-mediated apoptotic pathway. Compound 9k , a 2,4-diaminopyrimidine derivative, has been shown to induce a significant decrease in the mitochondrial membrane potential, which is a hallmark of apoptosis.[7] This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and leading to cell death. Furthermore, compound 9k was found to arrest the cell cycle at the G2-M phase and cause an accumulation of cells in the S phase.[7]

Apoptosis_Signaling_Pathway cluster_pathway Mitochondrial-Mediated Apoptosis Pyrimidine Pyrimidine Derivative (e.g., 9k) MMP Decrease in Mitochondrial Membrane Potential Pyrimidine->MMP CytoC Release of Cytochrome c MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified Mitochondrial Apoptosis Pathway.

References

Validating the Structure of 6-Chloro-2-methylpyrimidine-4,5-diamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of 6-Chloro-2-methylpyrimidine-4,5-diamine. Due to the limited availability of direct experimental spectra for the title compound, this guide will leverage data from the closely related analogue, 2,4-Diamino-6-chloropyrimidine, to establish an expected spectroscopic profile. This comparative approach offers researchers a robust framework for interpreting data and confirming the synthesis of this compound and similar derivatives.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted NMR and Mass Spec data for this compound, based on the known data for 2,4-Diamino-6-chloropyrimidine and the expected influence of the additional methyl group.

Table 1: Predicted ¹H NMR Spectral Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-CH₃ (Methyl)2.2 - 2.5Singlet (s)The methyl group at the 2-position is expected to be a singlet.
-NH₂ (Amine)4.5 - 6.0Broad Singlet (br s)Amine protons are often broad and can exchange with D₂O.
-NH₂ (Amine)4.5 - 6.0Broad Singlet (br s)The two amine groups may have slightly different chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (δ, ppm) Notes
-CH₃ (Methyl)20 - 25Typical range for a methyl group on an aromatic ring.
C4, C5 (Diamino-substituted)130 - 150Carbons bearing amino groups.
C6 (Chloro-substituted)155 - 165The carbon attached to the electronegative chlorine atom will be downfield.
C2 (Methyl-substituted)160 - 170The carbon bearing the methyl group.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Interpretation Notes
158/160[M]⁺ (Molecular Ion)Expected to show the characteristic 3:1 isotopic pattern for a single chlorine atom.
143/145[M - CH₃]⁺Loss of the methyl group.
123[M - Cl]⁺Loss of the chlorine atom.
Further FragmentsVariousFurther fragmentation of the pyrimidine ring.

Comparative Analysis with 2,4-Diamino-6-chloropyrimidine

The inclusion of a methyl group at the C2 position in this compound is the primary structural difference from 2,4-Diamino-6-chloropyrimidine. This substitution is predicted to have the following spectroscopic consequences:

  • ¹H NMR: The most significant difference will be the appearance of a singlet peak for the methyl protons, typically in the range of 2.2-2.5 ppm. The chemical shifts of the amine protons may be slightly altered due to the electronic effect of the methyl group.

  • ¹³C NMR: An additional signal for the methyl carbon will be present (around 20-25 ppm). The chemical shifts of the pyrimidine ring carbons will also be influenced by the methyl substituent.

  • Mass Spec: The molecular ion peak will be shifted to a higher m/z value corresponding to the increased molecular weight (158.59 g/mol for the methyl-substituted compound versus 144.56 g/mol for the analog). The fragmentation pattern is expected to show an initial loss of the methyl group, a fragmentation pathway not available to 2,4-Diamino-6-chloropyrimidine.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for injection if using a GC-MS system.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak, paying close attention to the isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analyze the major fragment ions to deduce the fragmentation pathways and confirm the presence of key structural motifs.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation process.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms data_interpretation Interpret Spectra nmr->data_interpretation ms->data_interpretation comparison Compare with Predicted Data & Analogs data_interpretation->comparison confirmation Confirm Structure comparison->confirmation

Caption: Experimental workflow for synthesis and structural validation.

cluster_nmr_data NMR Data cluster_ms_data Mass Spec Data compound 6-Chloro-2-methyl- pyrimidine-4,5-diamine nmr NMR compound->nmr ms Mass Spec compound->ms chemical_shifts Chemical Shifts (¹H, ¹³C) nmr->chemical_shifts coupling Coupling Patterns (¹H) nmr->coupling integration Integration (¹H) nmr->integration molecular_ion Molecular Ion (m/z, Isotope Pattern) ms->molecular_ion fragmentation Fragmentation Pattern ms->fragmentation structure Validated Structure chemical_shifts->structure coupling->structure integration->structure molecular_ion->structure fragmentation->structure

Caption: Relationship between analytical data and structure confirmation.

A Researcher's Guide to Interpreting Spectroscopic Data for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for substituted pyrimidines, offering researchers, scientists, and drug development professionals a framework for structural elucidation. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to clarify the influence of various substituents on the pyrimidine core.

Introduction to Spectroscopic Analysis of Pyrimidines

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including nucleic acids and many pharmaceuticals. The structural characterization of novel pyrimidine derivatives is crucial for understanding their function and for drug development. Spectroscopic techniques are indispensable tools for this purpose. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry reveals the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular structure.

This guide will walk through the interpretation of these spectral data, highlighting the characteristic signatures of substituted pyrimidines and the effects of different functional groups on their spectra.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Prep Purified Substituted Pyrimidine Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Hypothesis Propose Chemical Structure Data_Analysis->Structure_Hypothesis Structure_Confirmation Confirm Structure Structure_Hypothesis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of substituted pyrimidines.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic molecules. For pyrimidine derivatives, the chemical shifts of the ring protons are particularly informative. The electronegative nitrogen atoms in the pyrimidine ring cause the ring protons to be deshielded, shifting their signals downfield in the spectrum.

The position of substituents dramatically affects the chemical shifts of the remaining ring protons. Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the ring, shielding the protons and shifting their signals upfield (to lower ppm values).[1] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density, causing further deshielding and a downfield shift (to higher ppm values).[1][2]

Substituent_Effects cluster_pyrimidine Substituted Pyrimidine Ring cluster_effects ¹H NMR Chemical Shift (δ) Pyrimidine Pyrimidine Ring Protons (H) Upfield Upfield Shift (Lower ppm) Pyrimidine->Upfield Shielded Protons Downfield Downfield Shift (Higher ppm) Pyrimidine->Downfield Deshielded Protons EDG Electron-Donating Group (EDG) e.g., -NH₂, -OCH₃ EDG->Pyrimidine Increases Electron Density (Shielding) EWG Electron-Withdrawing Group (EWG) e.g., -Cl, -NO₂ EWG->Pyrimidine Decreases Electron Density (Deshielding)

Caption: Influence of substituents on pyrimidine proton chemical shifts.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Substituted Pyrimidines

Proton Position Typical Chemical Shift (ppm) Notes
C2-H 8.8 - 9.3 Often the most downfield proton signal due to the proximity of two nitrogen atoms.[1]
C4-H / C6-H 8.5 - 8.9 These protons are equivalent in symmetrically substituted pyrimidines.[1]
C5-H 7.2 - 7.6 Typically the most upfield of the ring proton signals.[1]
Substituent -CH₃ 2.3 - 2.8 For a methyl group attached directly to the pyrimidine ring.[1]
Substituent -OCH₃ 3.8 - 4.2 For a methoxy group attached directly to the pyrimidine ring.[1]

| Substituent -NH₂ | 5.0 - 5.3 | The chemical shift can vary and the peak may be broad.[3] |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the nature of the substituents.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Substituted Pyrimidines

Carbon Position Typical Chemical Shift (ppm) Notes
C2 157 - 162 Generally the most deshielded carbon.[1]
C4 / C6 155 - 160 Highly deshielded due to the adjacent nitrogen atom.[1]
C5 120 - 130 Typically the most shielded of the ring carbons.[1]
Substituent -CH₃ 20 - 25 For a methyl group attached directly to the pyrimidine ring.[1]

| Substituent -OCH₃ | 55 - 60 | For a methoxy group attached directly to the pyrimidine ring.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The pyrimidine ring itself has characteristic vibrations, but the most easily identifiable peaks often come from its substituents.

Table 3: Characteristic IR Absorption Bands for Substituted Pyrimidines

Functional Group Vibration Typical Wavenumber (cm⁻¹) Notes
N-H (Amine/Amide) Stretching 3200 - 3500 Can be a single or double peak, often broad.[4]
C-H (Aromatic) Stretching 3000 - 3100 Characteristic of the C-H bonds on the pyrimidine ring.
C-H (Aliphatic) Stretching 2850 - 3000 From alkyl substituents.[5]
C≡N (Nitrile) Stretching 2200 - 2240 A sharp, medium intensity band.[4]
C=O (Carbonyl) Stretching 1650 - 1700 A strong, sharp absorption.[4][5]
C=N, C=C (Ring) Stretching 1400 - 1600 A series of bands related to the pyrimidine ring vibrations.[5]

| C-Cl (Chloro) | Stretching | 700 - 850 | Can be useful for confirming the presence of chloro-substituents.[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. Under electron impact (EI) ionization, substituted pyrimidines undergo characteristic fragmentation. The molecular ion peak (M⁺) is typically observed, and its fragmentation can involve the loss of the substituent or cleavage of the pyrimidine ring itself.

Table 4: Common Mass Spectrometry Fragmentation Patterns for Pyrimidines

Fragmentation Process Lost Fragment Notes
Loss of Substituent R• Cleavage of the bond between the ring and the substituent (e.g., loss of Cl•, Br•, CH₃•).[7][8]
Ring Cleavage HCN A common loss from nitrogen-containing heterocyclic rings.[8]
Ring Cleavage C₂H₂ Loss of acetylene from the ring structure.

| Retro-Diels-Alder | Varies | Can lead to cleavage of the pyrimidine ring into smaller fragments. |

For example, the mass spectra of N(1)-substituted 2-pyrimidinones are often dominated by fragmentations involving the N-alkyl substituent.[8] The fragmentation of pyrimidine derivatives can be complex, but generalizations based on the type of substituent can often be made.[9]

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to successful spectroscopic interpretation. Below are standard protocols for the key techniques discussed.

Protocol 1: NMR Sample Preparation (¹H and ¹³C)
  • Sample Weighing : Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR, or 25-50 mg for ¹³C NMR.[1]

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. High-purity solvent (≥99.8% D) is essential.[10]

  • Dissolution : Transfer the solid to a clean, dry vial and add approximately 0.6-0.7 mL of the deuterated solvent. Mix using a vortex or sonicator until the sample is fully dissolved.[1]

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Capping and Labeling : Securely cap and clearly label the NMR tube. The sample is now ready for analysis.

Protocol 2: ¹³C{¹H} NMR Data Acquisition
  • Spectrometer Setup : Tune and match the probe for the ¹³C frequency. Use the lock and shim settings established from a preceding ¹H experiment.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg').[10]

    • Acquisition Time (AQ) : 1-2 seconds.[10]

    • Relaxation Delay (D1) : 2-5 seconds. Longer delays may be necessary for quaternary carbons.[10]

    • Number of Scans (NS) : A significant number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[10]

    • Spectral Width (SW) : 200-250 ppm.[10]

  • Data Processing : Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and calibrate the chemical shift scale using the solvent peak as a reference.

Protocol 3: IR Spectroscopy (KBr Pellet Technique)
  • Sample Preparation : Grind 1-2 mg of the solid pyrimidine sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer a portion of the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Recording : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder beforehand, which will be automatically subtracted from the sample spectrum.

Protocol 4: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

References

Comparative Guide to the Synthesis and Activity of 6-Chloro-2-methylpyrimidine-4,5-diamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of analogues of 6-Chloro-2-methylpyrimidine-4,5-diamine. The information is compiled from recent studies to facilitate research and development in this area. Pyrimidine derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.[1] The focus of this guide is on analogues of this compound, a scaffold with potential for further drug design and discovery.

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[2] Various synthetic strategies have been developed to afford a wide range of substituted pyrimidines.

One common precursor for the synthesis of related analogues is 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine, which can be used to generate new derivatives through reactions like the Suzuki cross-coupling with various arylboronic acids.[3][4] Another approach involves the reaction of 2,4,6-trichloropyrimidine with amines to introduce substituents at the 2 and 4 positions. For instance, reaction with 3-amino-5-methylpyrazole can yield a 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

The structural features of these molecules, such as the dihedral angles between substituted rings and the potential for hydrogen bonding, play a crucial role in their biological activity. X-ray crystallography studies have been employed to elucidate the three-dimensional structures of these compounds. For example, in the crystal structure of 6-chloro-N4,N4-dimethyl-pyrimidine-2,4-diamine, intermolecular N-H⋯N hydrogen bonds link molecules into dimers.[5] Similarly, in 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, N—H⋯N hydrogen bonds generate chains, and π–π stacking interactions are also observed.[6]

Comparative Biological Activity

Analogues of this compound have been investigated for various biological activities, primarily as antimicrobial and anticancer agents. The nature and position of substituents on the pyrimidine ring significantly influence their potency and selectivity.

Antimicrobial Activity

Several studies have screened pyrimidine derivatives against a panel of bacterial and fungal strains. For example, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine were tested for their inhibitory activity against various microbial isolates.[4][7] The results indicated that the antimicrobial efficacy is dependent on the specific substitutions. In one study, certain compounds showed sensitivity against S. aureus, S. saprophyticus, E. coli, and K. pneumoniae, while being resistant to S. pyogenes and Candida species.[4] Another study on 6-Chloro-2,4-diamino pyrimidine demonstrated its antibacterial and antifungal activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and Aspergillus species.[1]

Table 1: Summary of Antimicrobial Activity of Selected Pyrimidine Analogues

Compound/AnalogueMicroorganismActivity Metric (e.g., Zone of Inhibition)Reference
Derivative of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine (Compound 4)S. aureus (1/10 isolates)Sensitive[4][7]
S. saprophyticus (1/10 isolates)Sensitive[4][7]
E. coli (2/10 isolates)Sensitive[4][7]
K. pneumoniae (1/10 isolates)Sensitive[4][7]
Derivative of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine (Compound 13)S. aureus (1/10 isolates)Sensitive[4][7]
S. saprophyticus (3/10 isolates)Sensitive[4][7]
6-Chloro-2,4-diamino pyrimidineStaphylococcus aureusInhibition Zone at 100, 200, 300 µg/ml[1]
Escherichia coliInhibition Zone at 100, 200, 300 µg/ml[1]
Bacillus cereusInhibition Zone at 100, 200, 300 µg/ml[1]
Aspergillus nigerInhibition Zone at 100, 200, 300 µg/ml[1]
Anticancer and Kinase Inhibitory Activity

Pyrimidine-4,6-diamine derivatives have been designed and optimized as selective Janus kinase 3 (JAK3) inhibitors.[8] JAKs are crucial in the signaling pathways of immune cells, making them attractive targets for autoimmune diseases and cancer. One study identified a compound (11e) that exhibited excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and high selectivity over other JAK kinases.[8] This compound was shown to inhibit IL-2-stimulated T cell proliferation.[8]

Another series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity.[9] Compounds with substituted piperazine moieties showed the best antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal carcinoma, and breast cancer.[9] Furthermore, pyrimidine-based compounds have been developed as Aurora kinase inhibitors to reduce the levels of MYC oncoproteins, which are implicated in many cancers.[10]

Table 2: Kinase Inhibitory and Antiproliferative Activity of Pyrimidine Analogues

Compound/AnalogueTargetActivity Metric (IC50 / GI%)Cell Line/AssayReference
Pyrimidine-4,6-diamine derivative (11e)JAK3IC50 = 2.1 nMEnzyme Assay[8]
IL-2 stimulated T cellsModerate potencyCellular Assay[8]
4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivative (4b)-GI = 86.28% at 10 µMHOP-92 (NSCLC)[9]
4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivative (4a)-GI = 40.87% at 10 µMHCT-116 (Colorectal)[9]
4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivative (4h)-GI = 46.14% at 10 µMSK-BR-3 (Breast)[9]
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative (13)Aurora A Kinase>50% reduction of cMYC and MYCN at 1.0 µMWestern Blot[10]

Experimental Protocols

General Synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[7]

A solution of 4,6-dichloro-5-nitro-pyrimidine (5.20 g, 27 mmol), N-methylaniline (3.2 g, 30 mmol), and triethylamine (3.0 g, 30 mmol) in ethanol (100 ml) was stirred at room temperature for 2 hours. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. This solution was washed with saturated NaHCO3, water, and brine, then dried over anhydrous MgSO4. After filtration and concentration, the crude product was purified by flash chromatography to yield the desired product.

JAK3 Inhibition Assay[9]

The inhibitory activity of the compounds against JAK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained the test compound, JAK3 enzyme, a biotinylated peptide substrate, and ATP in an assay buffer. The reaction was incubated at room temperature and then terminated by the addition of a stop solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody. The fluorescence signal was measured to determine the extent of peptide phosphorylation and, consequently, the inhibitory activity of the compound.

Antimicrobial Susceptibility Testing[1]

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method. Muller-Hinton agar plates were inoculated with standardized microbial suspensions. Wells were punched into the agar, and different concentrations of the test compounds were added to the wells. The plates were incubated, and the diameter of the inhibition zone around each well was measured to determine the antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation s1 Starting Materials (e.g., 4,6-dichloro-5-nitro-pyrimidine) s2 Chemical Reaction (e.g., Nucleophilic Substitution) s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (e.g., Flash Chromatography) s3->s4 c1 Spectroscopic Analysis (NMR, IR, Mass Spec) s4->c1 c2 X-ray Crystallography s4->c2 b1 Antimicrobial Screening (Agar Well Diffusion) s4->b1 b2 Kinase Inhibition Assays (TR-FRET) s4->b2 b3 Cell-based Assays (Antiproliferative, Western Blot) b2->b3

Caption: General experimental workflow for the synthesis and evaluation of pyrimidine analogues.

signaling_pathway cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak JAK3 receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (T-cell proliferation, differentiation) nucleus->gene inhibitor Pyrimidine-4,6-diamine Analogue (Inhibitor) inhibitor->jak

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrimidine analogues.

References

Efficacy of 6-Chloro-2-methylpyrimidine-4,5-diamine derivatives against specific kinase targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of various pyrimidine-based derivatives against specific kinase targets, offering valuable insights for researchers, scientists, and drug development professionals. While the primary focus is on the broader class of pyrimidine derivatives due to the limited public data on 6-Chloro-2-methylpyrimidine-4,5-diamine, this document summarizes key findings on related and well-characterized compounds, presenting quantitative data, experimental protocols, and relevant signaling pathways.

Comparative Efficacy of Pyrimidine Derivatives

The inhibitory activity of several pyrimidine derivatives against various kinase targets is summarized in the table below. These compounds, while not exact derivatives of this compound, share the core pyrimidine scaffold and provide a strong basis for understanding the structure-activity relationships that govern kinase inhibition.

Derivative ClassCompound IDKinase TargetIC50 (nM)Reference Cell Line(s)
Pyrido[2,3-d]pyrimidinePalbociclib (PD-0332991)CDK4/Cyclin D111N/A
Pyrido[2,3-d]pyrimidinePalbociclib (PD-0332991)CDK6/Cyclin D316N/A
Pyrrolo[2,3-d]pyrimidine5k EGFR79HepG2
Pyrrolo[2,3-d]pyrimidine5k Her240HepG2
Pyrrolo[2,3-d]pyrimidine5k VEGFR2136HepG2
Pyrrolo[2,3-d]pyrimidine5k CDK2>10,000HepG2
Pyrimidine-2,4-diamine13 Aurora A< 200SCLC cell lines
Pyrrolo[2,3-d]pyrimidine-2,4-diamine9 EGFR~10A431
Pyrrolo[2,3-d]pyrimidine-2,4-diamine8 VEGFR-1~100N/A
Pyrrolo[2,3-d]pyrimidine-2,4-diamine5 VEGFR-2~100N/A

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Spotlight on 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

A close structural analog to the topic of interest, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, has been synthesized and its crystal structure determined.[1] However, to date, there is no publicly available data on its efficacy against specific kinase targets. The synthesis involves the reaction of 4,6-Dichloro-5-nitro-pyrimidine with N-methylaniline, followed by reduction of the nitro group.[1] The availability of this synthetic route provides a foundation for future studies to explore the kinase inhibitory potential of this specific class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for in vitro kinase inhibition and cell proliferation assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the test compound in a suitable kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion and ADP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Inhibition Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[2]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the complex processes involved, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., Compound 5k) Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Compound Reaction Incubate Compound with Kinase Reaction Mixture Compound->Reaction Assay_Reagents Prepare Kinase, Substrate, ATP Assay_Reagents->Reaction Detection Add Detection Reagent & Measure Signal Reaction->Detection IC50 Calculate % Inhibition & Determine IC50 Detection->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for determining kinase inhibition IC50 values.

References

A Comparative Guide to New Synthetic Routes for 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two promising synthetic routes to 6-Chloro-2-methylpyrimidine-4,5-diamine, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on efficiency, reagent accessibility, and overall yield, with detailed experimental protocols and supporting data presented for objective comparison.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is of significant interest. This guide outlines two distinct multi-step synthetic pathways, starting from the common precursor 4,6-dihydroxy-2-methylpyrimidine. Each route offers a different strategic approach to the introduction of the chloro and diamino functionalities.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the key steps in the two proposed synthetic routes.

Route 1: Nitration-First Approach

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)Reference
1aCyclizationDimethyl malonate, Acetamidine hydrochloride4,6-dihydroxy-2-methylpyrimidineSodium methoxide, Methanol, 18-25°C, 3-5 h86>95[1]
1bNitration4,6-dihydroxy-2-methylpyrimidine4,6-dihydroxy-2-methyl-5-nitropyrimidineH₂SO₄, HNO₃HighGood[2]
1cChlorination4,6-dihydroxy-2-methyl-5-nitropyrimidine4,6-dichloro-2-methyl-5-nitropyrimidinePOCl₃~80>95Analogous to[3]
1dSelective Amination4,6-dichloro-2-methyl-5-nitropyrimidine4-Amino-6-chloro-2-methyl-5-nitropyrimidineNH₃/solventModerateGoodAnalogous to[4]
1eReduction4-Amino-6-chloro-2-methyl-5-nitropyrimidineThis compoundFe/AcOH or H₂/Pd-CHigh>98[5][6]

Route 2: Chlorination-First Approach

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)Reference
2aCyclizationDimethyl malonate, Acetamidine hydrochloride4,6-dihydroxy-2-methylpyrimidineSodium methoxide, Methanol, 18-25°C, 3-5 h86>95[1]
2bChlorination4,6-dihydroxy-2-methylpyrimidine4,6-dichloro-2-methylpyrimidineTriphosgene, N,N-diethylaniline, Dichloroethane, Reflux, 6-8 h90-92>98[1]
2cSelective Amination4,6-dichloro-2-methylpyrimidine4-Amino-6-chloro-2-methylpyrimidineNH₃ in solventGoodGoodAnalogous to[7]
2dNitration4-Amino-6-chloro-2-methylpyrimidine4-Amino-6-chloro-2-methyl-5-nitropyrimidineHNO₃/H₂SO₄ModerateGoodAnalogous to[8]
2eReduction4-Amino-6-chloro-2-methyl-5-nitropyrimidineThis compoundFe/AcOH or H₂/Pd-CHigh>98[5][6]

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures for analogous compounds and may require optimization for the specific substrates.

Route 1: Nitration-First Approach

Step 1a: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, sodium methoxide (2.5-4.5 eq.) is added to methanol. The mixture is cooled in an ice bath, and dimethyl malonate (1 eq.) and acetamidine hydrochloride (1-2 eq.) are added sequentially. The reaction is allowed to warm to 18-25°C and stirred for 3-5 hours. After completion, the methanol is removed under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2 with 4M HCl to precipitate the product. The solid is collected by filtration, washed with cold water and cold methanol, and dried to afford 4,6-dihydroxy-2-methylpyrimidine as a white solid.[1]

Step 1b: Nitration of 4,6-dihydroxy-2-methylpyrimidine

To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature and then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine.[2]

Step 1c: Chlorination of 4,6-dihydroxy-2-methyl-5-nitropyrimidine

4,6-dihydroxy-2-methyl-5-nitropyrimidine is suspended in phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water, and dried to give 4,6-dichloro-2-methyl-5-nitropyrimidine.

Step 1d: Selective Amination of 4,6-dichloro-2-methyl-5-nitropyrimidine

4,6-dichloro-2-methyl-5-nitropyrimidine is dissolved in a suitable solvent (e.g., ethanol, THF). The solution is cooled, and ammonia gas is bubbled through the solution, or a solution of ammonia in the solvent is added. The reaction is stirred at a controlled temperature until the selective replacement of the C4-chloro group is observed by TLC. The solvent is evaporated, and the residue is purified by column chromatography to yield 4-Amino-6-chloro-2-methyl-5-nitropyrimidine.

Step 1e: Reduction of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine

To a solution of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine in acetic acid, iron powder is added portion-wise with stirring. The reaction mixture is heated for several hours. After completion, the mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a base and extracted with an organic solvent. The organic layer is dried and concentrated to give this compound.[5] Alternatively, catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst can be employed.[6]

Route 2: Chlorination-First Approach

Step 2b: Synthesis of 4,6-dichloro-2-methylpyrimidine

To a suspension of 4,6-dihydroxy-2-methylpyrimidine (1 eq.) in dichloroethane, N,N-diethylaniline (2-3 eq.) is added. The mixture is heated to reflux, and a solution of triphosgene (2-3 eq.) in dichloroethane is added dropwise. The reaction is refluxed for 6-8 hours. After cooling, the reaction mixture is washed successively with water and 4M HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized to afford 4,6-dichloro-2-methylpyrimidine as a light yellow solid.[1]

Step 2c: Selective Amination of 4,6-dichloro-2-methylpyrimidine

4,6-dichloro-2-methylpyrimidine is dissolved in a suitable solvent, and the solution is treated with a source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent) at a controlled temperature to favor mono-substitution at the more reactive C4 position. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product, 4-Amino-6-chloro-2-methylpyrimidine, is isolated and purified.[7]

Step 2d: Nitration of 4-Amino-6-chloro-2-methylpyrimidine

4-Amino-6-chloro-2-methylpyrimidine is added portion-wise to a cold mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained below 10°C during the addition. The mixture is stirred for a specified time and then poured onto ice. The precipitated product is collected by filtration, washed with water, and dried to yield 4-Amino-6-chloro-2-methyl-5-nitropyrimidine.[8]

Step 2e: Reduction of 4-Amino-6-chloro-2-methyl-5-nitropyrimidine

This step follows the same procedure as Step 1e in Route 1.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Route_1 A Dimethyl malonate + Acetamidine hydrochloride B 4,6-dihydroxy-2-methylpyrimidine A->B Cyclization C 4,6-dihydroxy-2-methyl-5-nitropyrimidine B->C Nitration D 4,6-dichloro-2-methyl-5-nitropyrimidine C->D Chlorination E 4-Amino-6-chloro-2-methyl-5-nitropyrimidine D->E Selective Amination F This compound E->F Reduction

Caption: Synthetic pathway for Route 1: The Nitration-First Approach.

Route_2 A Dimethyl malonate + Acetamidine hydrochloride B 4,6-dihydroxy-2-methylpyrimidine A->B Cyclization C 4,6-dichloro-2-methylpyrimidine B->C Chlorination D 4-Amino-6-chloro-2-methylpyrimidine C->D Selective Amination E 4-Amino-6-chloro-2-methyl-5-nitropyrimidine D->E Nitration F This compound E->F Reduction

Caption: Synthetic pathway for Route 2: The Chlorination-First Approach.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Caption: A general experimental workflow for a single synthetic step.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Nitration-First) introduces the nitro group early, which can be advantageous for activating the pyrimidine ring for subsequent reactions. However, the handling of nitrated intermediates requires careful consideration of safety protocols.

  • Route 2 (Chlorination-First) may offer a more direct approach to the key chloro-substituted intermediate. The selective amination of the dichloropyrimidine is a critical step that may require careful optimization to achieve high regioselectivity.

The choice between these routes will depend on the specific requirements of the research or development project, including scale, available equipment, and safety considerations. The provided data and protocols serve as a foundation for further investigation and optimization of the synthesis of this important heterocyclic compound.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-methylpyrimidine-4,5-diamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-2-methylpyrimidine-4,5-diamine analogues and related pyrimidine derivatives. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Biological Data

The biological activities of various pyrimidine diamine analogues are summarized in the tables below. These tables facilitate a direct comparison of the compounds' potency against different biological targets.

Table 1: Antitumor Activity of 2,4-Diaminopyrimidine Derivatives

CompoundA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
9k 2.143.595.523.69
13f 1.982.784.274.01
Palbociclib ----
Momelotinib ----
Data sourced from a study on novel 2,4-diaminopyrimidine derivatives as potent antitumor agents[1].

Table 2: Kinase Inhibitory Activity of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

CompoundEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
5 --
8 >100.148
9 0.0260.223
10 0.2300.004
11 0.1600.170
Erlotinib 0.130-
PD153035 0.025-
Semaxanib -0.1
Sunitinib -0.155
IC₅₀ values were determined for receptor tyrosine kinase inhibition[2].

Table 3: Antibacterial Activity of Pleuromutilin Derivatives with Pyrazolo[3,4-d]pyrimidine Moiety

CompoundS. aureus ATCC 43300 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)S. aureus 144 MIC (µg/mL)S. aureus AD3 MIC (µg/mL)
12c ----
22c ----
Tiamulin ----
Minimum Inhibitory Concentration (MIC) values indicate antibacterial potency[3].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This assay was utilized to determine the cytotoxic effects of the synthesized 2,4-diaminopyrimidine derivatives on various cancer cell lines.

  • Cell Seeding: A549, HCT-116, PC-3, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

The inhibitory activity of the pyrrolo[2,3-d]pyrimidine-2,4-diamine analogues against EGFR and VEGFR-2 was determined using an ELISA-based assay.

  • Plate Coating: 96-well plates were coated with a specific substrate for the respective kinase and incubated overnight.

  • Blocking: The plates were washed and blocked with a blocking buffer to prevent non-specific binding.

  • Kinase Reaction: The test compounds, the respective kinase (EGFR or VEGFR-2), and ATP were added to the wells. The reaction was allowed to proceed for a specified time at room temperature.

  • Detection Antibody: After washing, a primary antibody specific for the phosphorylated substrate was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: A TMB substrate solution was added, and the reaction was stopped with sulfuric acid.

  • Absorbance Measurement: The absorbance was read at 450 nm.

  • IC₅₀ Determination: IC₅₀ values were calculated by plotting the percentage of inhibition against the compound concentration.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the pleuromutilin derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus) were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: The prepared bacterial inoculum was added to each well of the microtiter plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the studied compounds.

anticancer_mechanism cluster_cell Cancer Cell Pyrimidine_Analogue Pyrimidine_Analogue Proliferation Proliferation Pyrimidine_Analogue->Proliferation inhibits Apoptosis Apoptosis Pyrimidine_Analogue->Apoptosis induces Cell_Cycle_Arrest Cell_Cycle_Arrest Pyrimidine_Analogue->Cell_Cycle_Arrest induces (G2/M phase) Migration Migration Pyrimidine_Analogue->Migration suppresses

Caption: Anticancer mechanism of 2,4-diaminopyrimidine derivatives.[1]

Caption: Inhibition of Receptor Tyrosine Kinase signaling.[2]

experimental_workflow_synthesis Starting_Materials 6-Chloro-2-methyl -5-nitropyrimidine-4-amine Reduction Reduction of Nitro Group Starting_Materials->Reduction Intermediate 6-Chloro-2-methyl -pyrimidine-4,5-diamine Reduction->Intermediate Coupling_Reaction Coupling with Various Moieties Intermediate->Coupling_Reaction Final_Analogues Diverse Analogues Coupling_Reaction->Final_Analogues Biological_Screening Biological Screening Final_Analogues->Biological_Screening

Caption: General synthetic workflow for pyrimidine diamine analogues.

References

Navigating the Translational Gap: A Comparative Analysis of Pyrimidine Derivatives' Efficacy From Bench to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of compounds derived from the 6-chloro-2-methylpyrimidine-4,5-diamine scaffold reveals a landscape of promising pharmacological activity. However, a direct, publicly available, head-to-head comparison of the in vitro and in vivo efficacy for a homologous series of these specific compounds remains elusive. To provide a representative guide for researchers in drug development, this report synthesizes available data on closely related pyrimidine analogs that have been evaluated in both laboratory assays and preclinical animal models, focusing on their potential as anticancer agents. This guide will use illustrative data from studies on pyrimidine-based kinase inhibitors to demonstrate the crucial transition from cell-based assays to whole-organism studies.

This guide aims to provide an objective comparison of the performance of these illustrative compounds, supported by experimental data and detailed methodologies. The transition from a promising in vitro candidate to an effective in vivo agent is a critical hurdle in drug development. Therefore, understanding the correlation, or lack thereof, between these two stages is paramount.

Quantitative Efficacy: A Tale of Two Environments

The following tables summarize the quantitative data for representative pyrimidine-based compounds, focusing on their activity as kinase inhibitors, a common mechanism of action for this class of molecules.

Table 1: In Vitro Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines

Compound IDTarget KinaseCell LineIC50 (µM)
P-101 EGFRA549 (Lung Cancer)0.85
MCF-7 (Breast Cancer)1.23
P-102 PI3KαHCT116 (Colon Cancer)0.52
U87-MG (Glioblastoma)0.78
P-103 Aurora Kinase AHeLa (Cervical Cancer)0.09
K562 (Leukemia)0.15

Note: The data presented are illustrative and compiled from various studies on pyrimidine-based kinase inhibitors.

Table 2: In Vivo Efficacy of Lead Pyrimidine Derivative (P-102) in a Xenograft Model

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)
Nude MiceHCT116 XenograftP-102 (25 mg/kg, oral, daily)65
Vehicle Control0

Note: The data presented are illustrative and based on typical outcomes for pyrimidine-based kinase inhibitors in preclinical studies.

Visualizing the Path to Efficacy

To better understand the mechanisms and workflows involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (this compound derivatives) cell_culture Cancer Cell Line Culture (e.g., A549, HCT116, MCF-7) synthesis->cell_culture Test Compounds ic50_determination IC50 Determination (MTT Assay) cell_culture->ic50_determination Treated Cells animal_model Xenograft Model Development (e.g., Nude Mice with HCT116 tumors) ic50_determination->animal_model Lead Compound Selection treatment Compound Administration (Oral Gavage) animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) tumor_measurement->efficacy_analysis Data Collection

Caption: Experimental workflow for evaluating pyrimidine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound Pyrimidine Derivative (e.g., P-102) Compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Methodologies for Key Experiments

To ensure reproducibility and facilitate the design of future studies, detailed protocols for the key assays are provided below.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds, derived from this compound, is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Housing and Acclimatization: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. The animals are allowed to acclimatize for at least one week before the start of the experiment.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm^3), the mice are randomized into treatment and control groups. The test compound (e.g., P-102) is administered, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle used to formulate the compound.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated using the formula: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC).

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending beyond the laboratory bench to their proper disposal. This guide provides an essential operational and logistical framework for the safe handling and disposal of 6-Chloro-2-methylpyrimidine-4,5-diamine, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the hazardous material.
Body Protection Laboratory coat or other protective clothing.Minimizes the risk of skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[1]Prevents inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[1][2]

  • Waste Identification and Segregation :

    • Due to the presence of chlorine, this compound is classified as a halogenated organic waste.[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by specialized waste management services.[1]

  • Containerization :

    • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often recommended over glass to minimize the risk of breakage.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • Handling of Contaminated Materials :

    • All materials that come into contact with this compound, such as gloves, wipes, and silica gel, must also be treated as hazardous waste and placed in the designated container.[1]

  • Disposal of Empty Containers :

    • An empty container that held the compound must be triple-rinsed with a suitable solvent.[1]

    • The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, pending institutional policies.[1]

  • Spill Management :

    • In the event of a spill, absorb the material using an inert substance like sand or vermiculite.

    • The collected spill material should be placed in a designated, sealed container for hazardous waste.

    • Do not allow the chemical to enter drains or waterways.

  • Professional Disposal :

    • All waste containing this compound must be disposed of through a licensed and approved waste disposal plant.[2][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_decision Is the material for disposal? ppe->waste_decision spill_decision Is there a spill? waste_decision->spill_decision No waste_id Identify as Halogenated Hazardous Waste waste_decision->waste_id Yes absorb Absorb with Inert Material (e.g., sand, vermiculite) spill_decision->absorb Yes end End of Process spill_decision->end No segregate Segregate from Non-Halogenated Waste waste_id->segregate containerize Use Labeled, Sealed, Compatible Container segregate->containerize contaminated_items Include Contaminated Items (gloves, wipes) containerize->contaminated_items empty_container_decision Is the container empty? contaminated_items->empty_container_decision triple_rinse Triple-Rinse with Appropriate Solvent empty_container_decision->triple_rinse Yes professional_disposal Arrange for Pickup by Licensed Waste Disposal Service empty_container_decision->professional_disposal No (material inside) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container (per institutional policy) collect_rinsate->dispose_container dispose_container->professional_disposal collect_spill Collect and Seal in Hazardous Waste Container absorb->collect_spill collect_spill->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on general principles for the safe handling and disposal of halogenated heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

References

Personal protective equipment for handling 6-Chloro-2-methylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 6-Chloro-2-methylpyrimidine-4,5-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on safety data for structurally analogous pyrimidine compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.[1][6] Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6]To protect against potential splashes and airborne particles that could cause serious eye irritation or damage.[1][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[1][6] A flame-resistant or impervious lab coat should be worn.[1][7]To prevent skin contact which may cause irritation.[1][3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][2][8] If exposure limits may be exceeded or dust is generated, a NIOSH-approved respirator is recommended.[1][2]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][3][5]
General Lab Attire Long pants and closed-toe shoes.[7]Standard laboratory practice to protect against accidental spills.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood or other local exhaust ventilation is operational.[1]

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.[7]

    • Wear tightly fitting safety goggles and, if necessary, a face shield.[6]

    • Wash and dry hands before putting on chemical-resistant gloves. It is good practice to wear two pairs of gloves.[1]

  • Compound Handling :

    • Handle the solid compound within a ventilated enclosure to minimize dust generation.[8]

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.[1][2][6]

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal :

    • Dispose of chemical waste through a licensed and approved waste disposal company.[6][7]

    • Do not dispose of the chemical down the drain.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Container Disposal :

    • Do not reuse empty containers.[7]

    • Dispose of contaminated containers in the same manner as the chemical waste.[6]

Experimental Workflow and Safety Procedures

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Handling & Disposal prep_area Designate Handling Area check_vent Verify Fume Hood Operation prep_area->check_vent don_coat Lab Coat gather_equip Assemble Equipment check_vent->gather_equip don_goggles Safety Goggles/Face Shield don_coat->don_goggles weigh Weigh Compound don_gloves Chemical-Resistant Gloves don_goggles->don_gloves transfer Transfer/Dissolve weigh->transfer decontaminate Decontaminate Work Area close_container Keep Container Closed transfer->close_container dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.